2-(4-Formylphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJVCMIKUWSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345061 | |
| Record name | 2-(4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135857-20-4 | |
| Record name | 2-(4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135857-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(4-Formylphenoxy)acetamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Formylphenoxy)acetamide is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and an acetamide moiety linked by a phenoxy bridge, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and derivatives with diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and notable applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
Chemical Properties and Identifiers
This compound is a stable, solid organic compound. Its core structure consists of a benzaldehyde ring ether-linked at the para position to an acetamide group.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 135857-20-4[1] |
| Molecular Formula | C₉H₉NO₃[1] |
| Molecular Weight | 179.17 g/mol [1] |
| InChI | InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) |
| InChIKey | FLPJVCMIKUWSDR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)OCC(=O)N |
| Synonyms | 2-(4-Formyl-phenoxy)-acetamide, MFCD01050440[1] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 135-137 °C | LookChem |
| Boiling Point (Predicted) | 435.6 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 15.21 ± 0.40 | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of 4-hydroxybenzaldehyde with a haloacetamide, such as 2-chloro-N-phenylacetamide, in the presence of a base.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 2-(4-formylphenoxy)-N-arylacetamides, starting from 4-hydroxybenzaldehyde and leading to various derivatives.
General synthesis workflow for 2-(4-formylphenoxy)-N-arylacetamides and their derivatives.
Experimental Protocol: Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide
This protocol is adapted from a typical procedure for the synthesis of 2-(4-formylphenoxy)-N-arylacetamides.[2]
Materials:
-
4-hydroxybenzaldehyde
-
2-chloro-N-phenylacetamide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in DMF, add an equimolar amount of potassium carbonate.
-
Stir the mixture at room temperature to form the potassium salt of p-hydroxybenzaldehyde.
-
Add 2-chloro-N-phenylacetamide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-formylphenoxy)-N-phenylacetamide.
Spectroscopic Data
The structure of this compound and its derivatives is confirmed by various spectroscopic techniques.
| 2-(4-Formylphenoxy)-N-phenylacetamide | |
| IR (KBr, cm⁻¹) | 3265 (N-H), 1680 (C=O, amide), 1658 (C=O, aldehyde)[2] |
| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 10.17 (s, 1H, CHO), 9.88 (s, 1H, NH), 7.88 (d, 2H), 7.62 (d, 2H), 7.29 (t, 2H), 7.18 (d, 2H), 7.06 (t, 1H), 4.85 (s, 2H, OCH₂)[2] |
| Mass Spec (EI, 70 eV), m/z (%) | 255 [M⁺][2] |
| N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide | |
| IR (film, cm⁻¹) | 2923, 2853, 1686, 1596, 1508, 1401, 1306, 1249, 1162, 1059, 828 |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 9.94 (s, 1H, CHO), 8.21 (brs, 1H, CONH), 7.91 (d, J = 8.7 Hz, 2H, ArH), 7.55 (d, J = 9.5 Hz, 2H, ArH), 7.33 (d, J = 9.5 Hz, 2H, ArH), 7.12 (d, J = 8.7 Hz, 2H, ArH), 4.70 (s, 2H, OCH₂) |
| ESI-MS (m/z) | Calculated for C₁₅H₁₂ClNO₃: 289.05, found: 290.10 (M + H)⁺, 292.08 (M + 2)⁺ |
Biological Significance and Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with significant therapeutic potential. The presence of both an aldehyde and an acetamide functional group allows for a wide range of chemical transformations.
Precursor for Acetylcholinesterase (AChE) Inhibitors
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] The formyl group of the parent compound can be readily converted into various Schiff bases or other derivatives, which can then interact with the active site of the AChE enzyme.
The following diagram illustrates the role of acetylcholinesterase in synaptic transmission and its inhibition.
Mechanism of acetylcholinesterase and its inhibition.
Synthesis of Fused Heterocyclic Systems
The aldehyde functionality of this compound makes it an ideal substrate for multicomponent reactions to synthesize fused pyran systems and other complex heterocyclic scaffolds.[2] These scaffolds are of great interest in drug discovery due to their prevalence in biologically active natural products and synthetic drugs. For instance, it can react with malononitrile and an active methylene compound in a one-pot, three-component reaction to yield various fused 4H-pyrans.[2]
Antimycobacterial Activity
Novel isoniazid-amidoether derivatives have been synthesized from 2-(4-formylphenoxy)-N-phenylacetamide and have shown potential as antimycobacterial agents.[4] This highlights the utility of the parent compound as a scaffold for developing new treatments for tuberculosis and other mycobacterial infections.
Conclusion
This compound is a highly valuable and versatile chemical entity with significant applications in medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a facile entry into a diverse range of molecular architectures. The demonstrated utility of its derivatives as acetylcholinesterase inhibitors and antimycobacterial agents underscores its importance as a privileged scaffold in drug discovery. Further exploration of the chemical space accessible from this compound is likely to yield novel compounds with potent and selective biological activities, making it a continued focus for researchers and drug development professionals.
References
An In-depth Technical Guide to the Structure Elucidation of 2-(4-Formylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Formylphenoxy)acetamide, a valuable intermediate in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route, and analyzes its key spectroscopic features. Furthermore, it explores the mechanism of action of its derivatives as acetylcholinesterase inhibitors, a critical target in neurodegenerative disease research.
Chemical Identity and Physical Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [PubChem CID: 601630] |
| CAS Number | 135857-20-4 | [PubChem CID: 601630] |
| Molecular Formula | C₉H₉NO₃ | [PubChem CID: 601630] |
| Molecular Weight | 179.17 g/mol | [PubChem CID: 601630] |
| Melting Point | 135-137 °C | [Various Suppliers] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetamide by the phenoxide ion of 4-hydroxybenzaldehyde.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of related N-aryl acetamide derivatives.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1 equivalent), 2-chloroacetamide (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Add a sufficient volume of acetone to the flask to dissolve the reactants and allow for efficient stirring.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Data and Structure Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetamide side chain, the amide protons, and the aldehydic proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to the formyl group |
| ~7.1 | Doublet | 2H | Aromatic protons ortho to the ether linkage |
| ~5.5-7.5 | Broad Singlet | 2H | Amide protons (-NH₂) |
| ~4.7 | Singlet | 2H | Methylene protons (-O-CH₂-) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbonyl carbon (C=O) |
| ~168 | Amide carbonyl carbon (C=O) |
| ~163 | Aromatic carbon attached to the ether oxygen |
| ~132 | Aromatic carbons ortho to the formyl group |
| ~130 | Aromatic carbon attached to the formyl group |
| ~115 | Aromatic carbons ortho to the ether linkage |
| ~67 | Methylene carbon (-O-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H stretching of the primary amide |
| ~2820, ~2720 | Medium | C-H stretching of the aldehyde |
| ~1680 | Strong | C=O stretching of the aldehyde |
| ~1660 | Strong | C=O stretching of the primary amide (Amide I) |
| ~1600 | Medium | N-H bending of the primary amide (Amide II) |
| ~1250 | Strong | Aryl-O-C stretching of the ether |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 179 | Molecular ion [M]⁺ |
| 135 | Loss of the acetamide group (-CH₂CONH₂) |
| 77 | Phenyl group fragment |
Biological Activity: Acetylcholinesterase Inhibition
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions such as Alzheimer's disease.
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholine breakdown by acetylcholinesterase and its inhibition.
Caption: Acetylcholinesterase inhibition by a this compound derivative.
In the normal physiological process, acetylcholine is hydrolyzed by acetylcholinesterase into choline and acetate, terminating the nerve signal. An inhibitor, such as a derivative of this compound, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic receptors and enhanced cholinergic neurotransmission.
Conclusion
This technical guide has provided a detailed overview of the structure, synthesis, and spectroscopic properties of this compound. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The potential of its derivatives as acetylcholinesterase inhibitors highlights the importance of this compound as a scaffold for the design of new therapeutic agents.
References
In-Depth Technical Guide: 2-(4-Formylphenoxy)acetamide (CAS 135857-20-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Formylphenoxy)acetamide, bearing the CAS number 135857-20-4, is a versatile organic compound that has garnered attention in medicinal chemistry primarily as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a reactive aldehyde group and a phenoxyacetamide scaffold, makes it a valuable building block for creating diverse molecular architectures. Notably, this compound is a precursor to a class of acetylcholinesterase (AChE) inhibitors, highlighting its potential in the development of treatments for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the development of bioactive molecules.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[1] A summary of its key computed physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| XLogP3 | 0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 179.058243149 Da | [1] |
| Topological Polar Surface Area | 69.4 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an N-substituted 2-haloacetamide. A general synthetic scheme is provided below, followed by a detailed experimental protocol.
General Synthesis Workflow
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures described for the synthesis of related phenoxyacetamide derivatives.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Biological Activity and Applications in Drug Discovery
The primary reported biological application of this compound is as a scaffold for the development of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for managing the symptoms of Alzheimer's disease.
A study by Wen et al. (2007) described a series of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives as a new class of AChE inhibitors. While specific quantitative data for the parent compound, this compound, is not provided in the abstract, the research highlights the importance of this chemical moiety for this specific biological activity.
Cholinergic Signaling Pathway in the Context of Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is partly due to a deficiency in cholinergic neurotransmission.[1][2] AChE inhibitors aim to counteract this by preventing the degradation of acetylcholine.
Figure 2: The role of AChE inhibitors derived from this compound in the cholinergic synapse.
Experimental Workflow for Screening Acetylcholinesterase Inhibitors
The evaluation of this compound derivatives as AChE inhibitors typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.
Figure 3: A typical experimental workflow for the screening of AChE inhibitors.
Future Perspectives
This compound remains a compound of interest for medicinal chemists. Its utility as a precursor for AChE inhibitors has been established, and future research could focus on:
-
Broadening the Scope of Biological Targets: The phenoxyacetamide scaffold is present in a variety of biologically active molecules. High-throughput screening of a library of derivatives of this compound could identify novel activities against other therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on derivatives can elucidate the key structural features required for potent and selective AChE inhibition, guiding the design of more effective drug candidates.
-
Development of More Efficient Synthetic Routes: While the Williamson ether synthesis is a reliable method, the development of more atom-economical and environmentally friendly synthetic routes would be beneficial for large-scale production.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Formylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-formylphenoxy)acetamide, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the primary synthetic route, starting materials, and detailed experimental protocols. All quantitative data is presented in structured tables for clear comparison, and a logical workflow diagram is provided for enhanced understanding.
Core Synthetic Pathway: Williamson Ether Synthesis
The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetamide by the phenoxide ion of 4-hydroxybenzaldehyde. The general reaction scheme is illustrated below:
Reaction Scheme:
In this S_N2 reaction, a base is utilized to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide (or 2-bromoacetamide), displacing the halide and forming the desired ether linkage.[1][2]
Starting Materials and Reagents
The primary starting materials for this synthesis are readily available commercial compounds:
-
4-Hydroxybenzaldehyde: The source of the formylphenoxy group.
-
2-Chloroacetamide or 2-Bromoacetamide: The source of the acetamide moiety. While both can be used, 2-chloroacetamide is a common choice.
Key reagents required for the reaction include:
-
Base: To facilitate the deprotonation of 4-hydroxybenzaldehyde. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[3][4]
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. Common choices include acetone, ethanol, and N,N-dimethylformamide (DMF).[3][5][6]
-
Catalyst (Optional): In some protocols, a catalyst like potassium iodide (KI) may be added to enhance the reaction rate, particularly when using 2-chloroacetamide.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported syntheses of this compound and its derivatives.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [6] |
| Molecular Weight | 179.17 g/mol | [6] |
| Melting Point | 118-120 °C | [5] |
| 135-137 °C | [6] | |
| Appearance | Pale yellow crystals | [5] |
Table 2: Summary of Synthetic Protocols and Yields
| Starting Materials | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde, 2-Chloro-N-phenylacetamide | - | - | - | 85 | [5] |
| 4-Hydroxybenzaldehyde, Chloroacetamide | Potassium Carbonate, Potassium Iodide | Acetone | Reflux, 48h | 99 | [6] |
| p-Hydroxybenzaldehyde, Chloroacetamide derivatives | Sodium | Absolute Ethanol | Reflux, 3h | - | [4] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound based on established methods.
Protocol 1: Synthesis using Potassium Carbonate in Acetone[6]
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Acetone
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate and a catalytic amount of potassium iodide.
-
Add 2-chloroacetamide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis using Sodium Ethoxide in Ethanol[4]
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide derivative
-
Sodium metal
-
Absolute Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.
-
To the cooled sodium ethoxide solution, add 4-hydroxybenzaldehyde.
-
Slowly add the 2-chloroacetamide derivative to the reaction mixture.
-
Stir the mixture and heat to reflux for 3 hours.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the formed precipitate, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent like methanol to obtain the purified this compound derivative.
Visualization of the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Williamson ether synthesis.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.
References
An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetamide
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-(4-Formylphenoxy)acetamide, a compound of interest to researchers and professionals in drug development and chemical synthesis.
Compound Identification and Properties
This compound is an organic compound with the IUPAC name this compound.[1] Its chemical structure consists of a phenoxyacetamide moiety with a formyl group at the para position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H9NO3 | [1][2] |
| Molecular Weight | 179.17 g/mol | [1] |
| CAS Number | 135857-20-4 | [1][2] |
| Melting Point | 135-137 °C | [2] |
| Boiling Point | 435.6 °C at 760 mmHg | [2] |
| Density | 1.258 g/cm³ | [2] |
| InChI | InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12) | [1] |
| SMILES | C1=CC(=CC=C1C=O)OCC(=O)N | [1] |
Experimental Protocols
A common method for the synthesis of this compound involves the Williamson ether synthesis.[2] This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide.
Reactants:
-
4-hydroxybenzaldehyde
-
Chloroacetamide
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
Acetone (solvent)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in acetone, add potassium carbonate and a catalytic amount of potassium iodide.
-
Add chloroacetamide to the mixture.
-
The reaction mixture is then heated at reflux for an extended period, typically 48 hours.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water.[2]
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Gas chromatography-mass spectrometry (GC/MS) is a suitable technique.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carbonyl groups of the aldehyde and amide, and the ether linkage.[1]
Diagrams
The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.
Caption: Synthesis workflow for this compound.
Caption: Chemical structure of this compound.
References
Spectroscopic Data of 2-(4-Formylphenoxy)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(4-Formylphenoxy)acetamide. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data for the parent compound is available, the detailed NMR and IR peak assignments are based on closely related N-substituted analogs and predictive chemical shift knowledge due to the limited availability of fully assigned spectra for the unsubstituted compound in the public domain. The data for these analogs, found in the supplementary information of a Royal Society of Chemistry publication, provides a reliable reference for the expected spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehydic proton (-CHO) |
| ~7.9 | d | 2H | Aromatic protons (ortho to -CHO) |
| ~7.1 | d | 2H | Aromatic protons (ortho to -OCH₂) |
| ~5.5 - 7.0 | br s | 2H | Amide protons (-NH₂) |
| ~4.6 | s | 2H | Methylene protons (-OCH₂) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehydic carbon (-CHO) |
| ~168 | Amide carbonyl carbon (-C=O) |
| ~163 | Aromatic carbon (-C-O) |
| ~132 | Aromatic carbon (-C-CHO) |
| ~130 | Aromatic carbons (ortho to -CHO) |
| ~115 | Aromatic carbons (ortho to -OCH₂) |
| ~67 | Methylene carbon (-OCH₂) |
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H stretching (amide) |
| ~2820, ~2730 | Medium | C-H stretching (aldehyde) |
| ~1680 | Strong | C=O stretching (aldehyde) |
| ~1660 | Strong | C=O stretching (amide I) |
| ~1600 | Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (ether) |
| ~1160 | Strong | C-O stretching (ether) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 179 | High | Molecular Ion [M]⁺ |
| 135 | Medium | [M - C₂H₂NO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are generalized based on standard laboratory practices and information from the characterization of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Jeol ECX spectrospin instrument, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Perkin-Elmer FT-IR spectrophotometer or equivalent.
Sample Preparation (Thin Film Method):
-
A small amount of the solid sample is dissolved in a volatile solvent like chloroform.
-
A drop of the solution is applied to a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Jeol-Accu TOF JMS-T100LC for high-resolution mass spectrometry (ESI-MS) or a gas chromatograph coupled to a mass spectrometer (GC-MS) like those using the NIST Mass Spectrometry Data Center for electron ionization (EI).
Sample Preparation (for GC-MS): The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS with EI):
-
A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
-
The compound is separated from the solvent and any impurities on a capillary column.
-
The eluted compound enters the mass spectrometer, where it is ionized by an electron beam (typically at 70 eV).
-
The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Solubility of 2-(4-Formylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Formylphenoxy)acetamide (CAS No: 135857-20-4). While a comprehensive search of scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound, this document outlines the standard, best-practice experimental protocol for its determination. The provided methodologies will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.[1]
Physicochemical Properties
Before assessing solubility, it is crucial to understand the basic physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [2][3][4] |
| Molecular Weight | 179.17 g/mol | [3][4] |
| Melting Point | 135-137 °C | [2][3] |
| Appearance | Solid (predicted) | |
| pKa | 15.21 ± 0.40 (Predicted) | [2] |
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility values for this compound in common laboratory solvents have not been publicly documented. Researchers are encouraged to determine these values experimentally. The following table is provided as a template for recording experimentally determined solubility data at a specified temperature (e.g., 25 °C).
| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | Polar Protic | |||
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | |||
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Acetone | Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| Acetonitrile | Polar Aprotic | |||
| Dichloromethane (DCM) | Nonpolar | |||
| Diethyl Ether | Nonpolar |
Experimental Protocol: Equilibrium Solubility Determination
The most reliable and widely utilized method for determining equilibrium solubility is the Saturation Shake-Flask Method .[5] This method is based on achieving equilibrium between the undissolved solid and a saturated solution of the compound.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant. After separating the undissolved solid, the concentration of the compound in the clear, saturated supernatant is quantified.
Materials and Equipment
-
This compound (solid, pure)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector, or a UV-Vis Spectrophotometer
-
pH meter (for aqueous solutions)
Procedure
-
Preparation : Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains present at the end of the experiment.[6] A starting concentration of 1–2 mg/mL may be sufficient for low-solubility compounds.[5]
-
Solvent Addition : Accurately add a known volume of the desired solvent to each vial.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[6] While 24 hours is common, a period of up to 72 hours may be necessary to ensure equilibrium is fully achieved.[6]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete removal of solid particles, centrifuge the samples.[6]
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.[6] This step is critical to avoid artificially high concentration measurements.
-
Dilution : Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Reporting : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility should be reported in units such as mg/mL or mol/L.[1] For aqueous solutions, the final pH of the saturated solution should also be measured and reported, as it can greatly affect the solubility of ionizable compounds.[6]
Visualized Workflows and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Assay.
Synthesis Pathway of this compound
The compound is typically synthesized via a nucleophilic substitution reaction. The diagram below outlines a common synthetic route.
Caption: Common synthesis route for the target compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 135857-20-4 [m.chemicalbook.com]
- 4. This compound | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
The Medicinal Chemistry Landscape of 2-(4-Formylphenoxy)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Formylphenoxy)acetamide has emerged as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse array of biologically active compounds. The inherent reactivity of its aldehyde and acetamide functionalities allows for extensive chemical modifications, leading to derivatives with promising therapeutic potential. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound and its analogues. It includes a compilation of reported biological activities, quantitative data where available, detailed experimental protocols for key assays, and visual representations of synthetic and analytical workflows to facilitate further research and development in this area.
Introduction
The phenoxyacetamide moiety is a recognized pharmacophore present in a variety of therapeutic agents. The introduction of a formyl group at the para-position of the phenoxy ring, as seen in this compound, provides a crucial chemical handle for the development of novel derivatives through reactions such as Schiff base formation, Knoevenagel condensation, and multicomponent reactions. This adaptability has positioned this compound as a valuable building block in the quest for new drugs targeting a range of diseases. Research has highlighted its potential in the development of agents with anticancer, acetylcholinesterase inhibitory, anti-inflammatory, analgesic, and anticonvulsant properties.[1][2]
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through the etherification of 4-hydroxybenzaldehyde with an N-substituted 2-chloroacetamide. A general synthetic pathway involves the reaction of 4-hydroxybenzaldehyde with chloroacetamide in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a suitable solvent like acetone, heated under reflux.[3]
Derivatives can be readily synthesized from this core structure. For instance, N-aryl substituted derivatives can be prepared by reacting different anilines with chloroacetyl chloride to form the corresponding N-aryl-2-chloroacetamide, which is then reacted with 4-hydroxybenzaldehyde.[4] Furthermore, the formyl group serves as a key reactive site for generating a wide range of derivatives, including fused 4H-pyrans via a one-pot, three-component reaction with malononitrile and an active methylene reagent.[5]
General Experimental Protocol for Synthesis
The following protocol outlines a typical synthesis for N-substituted this compound derivatives:
Step 1: Synthesis of N-Aryl-2-chloroacetamide
-
To a stirred solution of the desired aniline (1 equivalent) and potassium carbonate (3.5 equivalents) in a dry solvent like dichloromethane (CH₂Cl₂), add chloroacetyl chloride (1.2 equivalents) dropwise at 0 °C.[4]
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the resulting solid with water and recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure N-aryl-2-chloroacetamide.[4]
Step 2: Synthesis of N-Aryl-2-(4-formylphenoxy)acetamide
-
To a solution of the N-aryl-2-chloroacetamide (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a solvent such as acetone, add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.[3]
-
Heat the mixture at reflux for 48 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Potential Applications in Medicinal Chemistry
Acetylcholinesterase Inhibition
Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. Specifically, methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives have been identified as a novel class of AChE inhibitors.[6] Certain compounds within this series demonstrated higher potency than the standard drug galanthamine.[6]
Table 1: Acetylcholinesterase Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group on Acetate | AChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4b | Phenyl | 0.12 | [6] |
| 4i | 4-Chlorophenyl | 0.08 | [6] |
| Galanthamine | (Standard) | 0.45 |[6] |
Anticancer Activity
The phenoxyacetamide scaffold is present in various compounds with demonstrated anticancer properties.[1][7][8] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, some 2-(substituted phenoxy) acetamide derivatives have shown activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[1] The mechanism of action for some phenoxyacetamide derivatives involves the induction of apoptosis.
Table 2: Anticancer Activity of Phenoxyacetamide Derivatives
| Compound Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide (2c) | MCF-7 | 100 | [8][9] |
| 2-(4-Fluorophenyl)-N-(phenyl with m-nitro)acetamide (2b) | PC3 | 52 | [8][9] |
| Imatinib (Standard) | MCF-7 | 98 | [8][9] |
| Imatinib (Standard) | PC3 | 40 |[8][9] |
Experimental Protocols for Biological Evaluation
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare solutions of the test compounds and positive control at various concentrations.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of ATCI and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates and a microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactivity of its functional groups allow for the creation of large and diverse chemical libraries. The demonstrated potential of its derivatives as acetylcholinesterase inhibitors and anticancer agents warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
Mechanism of Action studies: To elucidate the specific molecular pathways through which these compounds exert their biological effects.
-
In vivo efficacy and safety profiling: To evaluate the therapeutic potential of lead compounds in animal models.
-
Exploration of other therapeutic areas: The diverse biological activities of phenoxyacetamide derivatives suggest that this scaffold could be valuable in developing treatments for other diseases.
By leveraging the information and protocols outlined in this guide, researchers can further explore the medicinal chemistry of this compound and contribute to the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Acetamide Derivatives: A Technical Guide
Introduction: The acetamide functional group, a simple yet versatile chemical moiety, serves as a fundamental scaffold in a vast array of biologically active compounds. Its ability to form hydrogen bonds and participate in various chemical interactions allows for its incorporation into diverse molecular architectures, leading to a broad spectrum of pharmacological effects.[1][2] This technical guide provides an in-depth analysis of the significant biological activities of acetamide derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Acetamide derivatives have emerged as a promising class of anticancer agents, primarily through their roles as histone deacetylase (HDAC) and kinase inhibitors, and as inducers of apoptosis.[3]
Mechanism of Action:
A key anticancer strategy of acetamide derivatives involves the induction of apoptosis, or programmed cell death. Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to trigger apoptosis through the activation of the caspase signaling pathway.[3] Specifically, these compounds can activate initiator caspase-9, which in turn activates executioner caspase-3, leading to the systematic dismantling of the cancer cell.[3]
Another significant mechanism is the inhibition of histone deacetylase (HDAC) enzymes, which are critical in regulating gene expression.[3] Acetamide derivatives, often containing a hydroxamic acid or benzamide moiety, can act as potent HDAC inhibitors.[3]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various acetamide derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| HDAC Inhibitor | (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide | - | 0.008 | [3] |
| 1,3,4-Thiadiazole | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b, 3-Cl) | MCF-7 | - | [3] |
| 1,3,4-Thiadiazole | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c, 4-Cl) | MCF-7 | - | [3] |
| Phenoxy Acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7, SK-N-SH | - | [4] |
Note: Specific IC50 values for some compounds were not available in the cited sources, but their significant activity was highlighted.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer drugs.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the acetamide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[5][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6][7]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial Pathogens
Acetamide derivatives of heterocyclic scaffolds, such as 2-mercaptobenzothiazole, have demonstrated significant potential as antimicrobial agents.[8][9]
Mechanism of Action:
While the exact mechanisms are still under investigation, molecular docking studies suggest that these acetamide derivatives may exert their antibacterial effects by targeting essential bacterial enzymes. For instance, some derivatives are proposed to interact with the hydrophobic pockets of bacterial kinases and DNA gyrases, enzymes crucial for bacterial survival and replication.[9][10] This inhibition disrupts vital cellular processes, leading to bacterial cell death.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole Acetamide | Compound 2b-2g | Pseudomonas aeruginosa | 125 | [11] |
| Benzimidazole Acetamide | Compound 2p, 2s, 2t, 2u | Candida krusei | 125 | [11] |
| 2-Mercaptobenzothiazole | Compound 2b (pyrrolidine) | Bacillus subtilis | < Standard | [9] |
| 2-Mercaptobenzothiazole | Compound 2i (oxadiazole) | Bacillus subtilis | = Standard | [9] |
| N-arylazole Acetamide | Compound 8 & 10 | Candida species | < 32 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12]
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.[13]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the acetamide derivative, typically at a concentration 10 times higher than the highest concentration to be tested (e.g., 1280 µg/mL).[12]
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]
-
Add 100 µL of the stock antibiotic solution (at 2x the highest desired concentration) to the first column of wells.[14]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14] Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).[14]
-
-
Inoculation:
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
Add the appropriate volume of the final inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the acetamide derivative in which there is no visible bacterial growth.[13]
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain acetamide derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[16]
Mechanism of Action:
The anticonvulsant activity of some acetamide derivatives is believed to be mediated through their interaction with the GABAergic system. Molecular docking studies suggest that these compounds can act as agonists at the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[17] Additionally, they may inhibit the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA.[17] Both mechanisms lead to an overall increase in GABAergic neurotransmission, which helps to suppress seizure activity.
Quantitative Data: Anticonvulsant Activity
The median effective dose (ED50) in the maximal electroshock seizure (MES) test is a common metric for evaluating anticonvulsant potency.
| Compound Class | Derivative Example | Animal Model | ED50 (mg/kg) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Compound 20 | Rat (p.o.) | 52.30 | [16] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Compound 12 | Mouse (i.p.) | 100 | [16] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Compound 13 | Mouse (i.p.) | 100 | [16] |
| Thiazolidinone | Ralitoline | Mouse (i.p.) | 2.8 | [18] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[19][20]
Principle: A supramaximal electrical stimulus is delivered to a rodent via corneal or auricular electrodes, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[19]
Procedure:
-
Animal Preparation: Use male mice (e.g., CF-1, 25-30 g) or rats.[18][19] Acclimatize the animals for at least 3-4 days before the experiment.[21]
-
Compound Administration: Administer the acetamide derivative via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[19] Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.[19]
-
Electrical Stimulation: Deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[19]
-
Observation: Observe the animal's behavior. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21] An animal is considered "protected" if it does not exhibit this response.[19]
-
Data Analysis: Determine the number of protected animals at each dose level and calculate the ED50 using probit analysis.[21]
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
Acetamide derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[2][22]
Mechanism of Action:
The primary mechanism of anti-inflammatory action for these derivatives is the selective inhibition of the COX-2 enzyme.[23] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[23] By selectively blocking COX-2, these acetamide compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain, with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[24]
Quantitative Data: Anti-inflammatory Activity
The in vitro potency of anti-inflammatory acetamide derivatives is typically expressed as the IC50 for COX-2 inhibition.
| Compound Class | Derivative Example | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| Phenol Acetamide | Compound 1 | 0.768 (mol/L) | - | [2] |
| Phenol Acetamide | Compound 2 | 0.616 (mol/L) | - | [2] |
| Pyrazole Acetamide | PYZ38 | 1.33 | > 60 | [25] |
| Pyrazole Acetamide | PYZ39 | 6.5 | - | [25] |
| Reference | Celecoxib | 0.041 (mol/L) | - | [2] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors.
Principle: The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe (e.g., Amplex™ Red) is then used to detect the peroxidase activity of COX-2, which generates a fluorescent product that can be measured.[26][27] The reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2.[27]
Procedure:
-
Reagent Preparation:
-
Assay Reaction:
-
In a 96-well white opaque plate, add the COX Assay Buffer, COX-2 enzyme, and cofactor to each well.[29]
-
Add 10 µL of the diluted test inhibitor or a vehicle control to the appropriate wells. A known COX-2 inhibitor like Celecoxib is used as a positive control.[29]
-
Add the fluorescent probe to all wells.
-
Pre-incubate the plate at 37°C for approximately 10 minutes.[30]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the acetamide derivative compared to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.
-
The acetamide scaffold is a cornerstone in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The examples presented in this guide highlight their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The ability to systematically modify the acetamide structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. For drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and the standardized protocols for their evaluation is paramount for advancing these promising compounds from the laboratory to clinical applications. Further research into novel acetamide derivatives continues to be a vibrant and essential area of therapeutic discovery.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. archivepp.com [archivepp.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 18. benchchem.com [benchchem.com]
- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 20. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. archivepp.com [archivepp.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
The Pivotal Role of 2-(4-Formylphenoxy)acetamide as a Versatile Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Formylphenoxy)acetamide is a key bifunctional molecule that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring both a reactive aldehyde and a modifiable acetamide group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the synthesis, properties, and extensive applications of this compound as a chemical intermediate. Detailed experimental protocols, comprehensive data tables, and illustrative reaction pathway diagrams are presented to empower researchers in leveraging this versatile compound for the development of novel pharmaceuticals and complex organic molecules.
Introduction
In the landscape of medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Chemical intermediates possessing multiple reactive functional groups are invaluable tools for the efficient construction of complex molecular architectures. This compound stands out as a particularly useful intermediate due to the orthogonal reactivity of its formyl and acetamide moieties. The aromatic aldehyde can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the acetamide group offers sites for hydrolysis, substitution, or further functionalization. This dual reactivity makes it a strategic precursor for the synthesis of a wide array of heterocyclic compounds, Schiff bases, and other pharmacologically relevant scaffolds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 179.17 g/mol | --INVALID-LINK-- |
| Melting Point | 135-137 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 435.6 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 15.21 ± 0.40 | --INVALID-LINK-- |
| CAS Number | 135857-20-4 | --INVALID-LINK-- |
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-chloroacetamide.
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on typical Williamson ether synthesis conditions and information gathered from various sources.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI)
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride by-products.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water, to yield pure this compound as a solid.
Role as a Chemical Intermediate: Synthetic Applications
The synthetic utility of this compound stems from the ability to selectively react with either the aldehyde or the acetamide functional group. This allows for a stepwise construction of more complex molecules.
Reactions Involving the Formyl Group
The aldehyde functionality is a versatile handle for various transformations, including:
-
Reductive Amination: Formation of secondary amines by reaction with a primary amine in the presence of a reducing agent.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Schiff Base Formation: Condensation with primary amines to yield imines, which can be further reduced or used as ligands.
-
Henry Reaction: Reaction with nitroalkanes to form β-nitro alcohols.
Caption: Key Reactions of the Formyl Group.
Reactions Involving the Acetamide Group
The acetamide group can also be chemically modified, although it is generally less reactive than the aldehyde. Common transformations include:
-
Hydrolysis: Conversion to the corresponding carboxylic acid or amine under acidic or basic conditions.
-
N-Alkylation/N-Arylation: Substitution on the nitrogen atom.
-
Dehydration: Conversion to a nitrile.
Application in the Synthesis of Bioactive Molecules
This compound and its derivatives are valuable intermediates in the synthesis of compounds with diverse biological activities.
-
Acetylcholinesterase Inhibitors: Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[2]
-
Fused 4H-Pyrans: It serves as a precursor in three-component reactions for the synthesis of novel fused 4H-pyrans, a class of compounds with potential pharmacological properties.[3]
-
Antimicrobial Agents: The phenoxyacetamide scaffold is present in various compounds with reported antimicrobial activities.[4]
Experimental Protocols for Derivative Synthesis
Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide
This protocol is adapted from the literature and demonstrates the synthesis of an N-aryl derivative.[5]
Materials:
-
2-Chloro-N-phenylacetamide
-
4-Hydroxybenzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 2-(4-formylphenoxy)-N-phenylacetamide.
Synthesis of Fused 4H-Pyrans via Three-Component Reaction
This protocol illustrates the use of a 2-(4-formylphenoxy)-N-(aryl)acetamide derivative in a multicomponent reaction.[3]
Materials:
-
2-(4-Formylphenoxy)-N-(aryl)acetamide (e.g., N-phenyl derivative)
-
Malononitrile
-
An active methylene compound (e.g., dimedone)
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of 2-(4-formylphenoxy)-N-(aryl)acetamide (1.0 eq) and malononitrile (1.0 eq) in ethanol, add the active methylene compound (1.0 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to yield the desired fused 4H-pyran.
Caption: Three-Component Synthesis of Fused 4H-Pyrans.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the construction of complex molecular scaffolds. The synthetic routes and applications detailed in this guide highlight its importance and provide a solid foundation for researchers to explore its full potential in the development of novel and impactful chemical entities. The provided protocols and data serve as a practical resource for the scientific community, aiming to accelerate research and innovation in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to 2-(4-Formylphenoxy)acetamide: Synthesis, Properties, and Biological Significance
This technical guide provides a comprehensive overview of 2-(4-Formylphenoxy)acetamide, a key chemical intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, experimental protocols for its synthesis, and discusses its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its key chemical and physical properties are summarized below, providing essential data for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C9H9NO3 | [1][2] |
| Molecular Weight | 179.175 g/mol | [1][2] |
| CAS Number | 135857-20-4 | [1][2] |
| Melting Point | 135-137 °C | [1][3] |
| Boiling Point | 435.6 °C at 760 mmHg | [1] |
| Density | 1.258 g/cm³ | [1] |
| pKa | 15.21 ± 0.40 (Predicted) | [1][3] |
| Storage Temperature | 2-8°C | [1][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, a well-established method in organic chemistry. This process involves the reaction of a phenoxide with a haloalkane.
Experimental Protocol
A common and efficient method for the synthesis of this compound is outlined below.
Materials:
-
4-hydroxybenzaldehyde
-
Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in acetone.
-
To this solution, add chloroacetamide, potassium carbonate, and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to reflux and maintain it for approximately 48 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from water to yield pure this compound. A yield of up to 99% has been reported for this method.[1]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Safe Handling of 2-(4-Formylphenoxy)acetamide
This guide provides comprehensive safety and handling information for 2-(4-Formylphenoxy)acetamide, a compound utilized by researchers, scientists, and professionals in drug development and chemical synthesis. The following sections detail the chemical and physical properties, hazard identification, protective measures, emergency procedures, and experimental protocols associated with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| CAS Number | 135857-20-4 | [1][2][3] |
| Melting Point | 135-137 °C | [1][4] |
| Boiling Point | 435.6 °C at 760 mmHg | [1] |
| Density | 1.258 g/cm³ | [1] |
| Flash Point | 268.9 °C | [1] |
| Storage Temperature | 2-8°C | [1][4] |
| Vapor Pressure | 8.63E-08 mmHg at 25°C | [1] |
| pKa | 15.21±0.40 (Predicted) | [1] |
Safety and Hazard Information
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2] Below is a summary of the GHS hazard classifications and associated precautionary statements.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from PubChem CID 601630.[2]
Pictogram:
Warning
Precautionary Statements:
Users should adhere to the following precautionary statements when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[6]
-
P330: Rinse mouth.[5]
-
P362: Take off contaminated clothing and wash before reuse.[6][7]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6][7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][7]
Experimental Protocols and Handling
The following sections provide detailed methodologies for the safe handling and use of this compound in a laboratory setting.
General Handling and Personal Protective Equipment (PPE)
This workflow outlines the essential steps for safely handling this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 135857-20-4 [m.chemicalbook.com]
- 4. This compound | 135857-20-4 [amp.chemicalbook.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
Methodological & Application
2-(4-Formylphenoxy)acetamide synthesis protocol step-by-step
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-formylphenoxy)acetamide. This compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The described method utilizes the Williamson ether synthesis, a robust and widely applicable reaction, involving the nucleophilic substitution of a haloacetamide by the phenoxide ion of 4-hydroxybenzaldehyde. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound serves as a key building block in the development of novel heterocyclic compounds and other complex organic structures. Its synthesis is primarily achieved through the Williamson ether synthesis, which is a reliable method for forming the ether linkage. The reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-haloacetamide, such as 2-chloroacetamide. This SN2 reaction is known for its efficiency and generally provides good yields.[1][2] This protocol details the necessary reagents, conditions, and purification steps to obtain a high-purity product.
Reaction Scheme
The synthesis of this compound from 4-hydroxybenzaldehyde and 2-chloroacetamide is illustrated below:
-
Reactants: 4-Hydroxybenzaldehyde and 2-Chloroacetamide
-
Product: this compound
-
Key Transformation: Formation of an ether bond via Williamson ether synthesis.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Parameter | 4-Hydroxybenzaldehyde | 2-Chloroacetamide | This compound | Reference |
| Molecular Formula | C₇H₆O₂ | C₂H₄ClNO | C₉H₉NO₃ | |
| Molecular Weight | 122.12 g/mol | 93.51 g/mol | 179.17 g/mol | [3] |
| Appearance | Crystalline solid | Crystalline solid | Pale yellow crystals | [4] |
| Melting Point | 112-116 °C | 118-120 °C | 135-137 °C | [3] |
| Typical Yield | N/A | N/A | Up to 99% | [3] |
| Purity | High | High | High (after recrystallization) | [4] |
Spectroscopic data for a closely related compound, 2-(4-formylphenoxy)-N-phenylacetamide, shows characteristic IR bands for the amide and aldehydic C=O groups around 1680 cm⁻¹ and 1658 cm⁻¹, respectively. The ¹H NMR spectra show singlet signals for the -OCH₂- protons at approximately 4.85 ppm and the formyl proton at around 10.17 ppm.[4]
Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis.[5][6]
4.1. Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (optional, as a catalyst)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
4.2. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) apparatus
4.3. Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
-
2-Chloroacetamide is toxic and an irritant.
-
DMF is a skin and eye irritant.
-
Potassium carbonate can cause irritation upon contact.
4.4. Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Add anhydrous acetone or DMF to the flask to dissolve the reagents.
-
-
Addition of Reagent:
-
Add 2-chloroacetamide (1.0-1.2 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux (for acetone, ~56°C) or to a suitable temperature if using DMF (e.g., 70-80°C).[5][6]
-
Stir the reaction mixture vigorously for the recommended time (this can range from 3 to 48 hours, depending on the solvent and temperature).[3][4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If using acetone, evaporate the solvent under reduced pressure. If using DMF, quench the reaction by adding an excess of cold water.
-
The resulting mixture may precipitate the crude product. If so, filter the solid, wash it with water, and dry it.
-
Alternatively, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.[5]
-
Combine the organic phases and wash them several times with water to remove any remaining DMF and inorganic salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate and then filter.[5]
-
-
Purification:
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the final compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a clear and detailed method for the synthesis of this compound via the Williamson ether synthesis. This procedure is efficient, with reported high yields, and results in a high-purity product after recrystallization. The provided data and workflow diagrams are intended to facilitate the successful replication of this synthesis in a laboratory setting.
References
Application Note: One-Pot Synthesis of 2-(4-Formylphenoxy)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(4-Formylphenoxy)acetamide and its derivatives are valuable intermediates in organic synthesis and medicinal chemistry. The presence of a reactive aldehyde group, an ether linkage, and an acetamide moiety makes them versatile synthons for constructing more complex molecules, including various heterocyclic compounds and potential therapeutic agents.[1][2] These derivatives serve as key building blocks in the development of novel compounds with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This document provides a detailed protocol for a reliable and efficient one-pot synthesis of various this compound derivatives.
Reaction Scheme The synthesis is typically achieved via a Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with a substituted 2-chloro-N-arylacetamide in the presence of a base.
General Reaction Scheme for the Synthesis of this compound Derivatives
Experimental Workflow The following diagram outlines the general workflow for the one-pot synthesis.
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the synthesis.
Materials and Equipment
-
Substituted 2-chloro-N-phenylacetamide derivative (1.0 eq)
-
4-hydroxybenzaldehyde (1.0-1.2 eq)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Solvents for recrystallization (e.g., hexane, ethyl acetate)
General Synthesis Procedure This protocol is adapted from a typical procedure for synthesizing 2-(4-formylphenoxy)-N-phenylacetamide and its related derivatives.[4]
-
Preparation of Chloroacetamide Intermediate: To a well-stirred solution of the desired aniline (1.0 eq) and K2CO3 (3.6 eq) in dry DCM, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.[4]
-
Allow the mixture to stir for 4-6 hours at room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the excess DCM using a rotary evaporator.[4]
-
Wash the resulting solid with an excess of water and crystallize it from a hexane/ethyl acetate mixture to yield the 2-chloro-N-substituted acetamide intermediate.[4]
One-Pot Synthesis of this compound Derivatives
-
Reaction Setup: In a round-bottom flask, combine the synthesized 2-chloro-N-substituted acetamide (e.g., 2-chloro-N-phenylacetamide, 1.0 eq), 4-hydroxybenzaldehyde (1.0-1.2 eq), and potassium carbonate in a suitable solvent such as acetone or DMF.[5][6]
-
Reaction Conditions: Heat the mixture to reflux and stir for the required duration (typically 3-48 hours), monitoring the reaction by TLC.[5][7] For instance, one procedure involves refluxing for 3 hours in ethanol with piperidine as a catalyst.[7] Another method specifies refluxing in acetone with potassium carbonate and potassium iodide for 48 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
-
Pour the filtrate into crushed ice or cold water to precipitate the crude product.[7]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with water.[4][8]
-
Purification: Dry the crude product. Recrystallize the solid from a suitable solvent system, such as an ethanol-dioxane or ethyl acetate/petroleum ether mixture, to obtain the pure this compound derivative.[4][7]
Data Presentation: Synthesis of Various Derivatives
The following table summarizes the yields and melting points for a range of synthesized this compound derivatives as reported in the literature.
| Derivative Name | R-Group on Acetamide Nitrogen | Yield (%) | Melting Point (°C) | Reference |
| 2-(4-Formylphenoxy)-N-phenylacetamide | Phenyl | 85 | 118-120 | [7] |
| 2-(4-Formylphenoxy)-N-(4-chlorophenyl)acetamide | 4-Chlorophenyl | 82 | 188-190 | [7] |
| 2-(4-Formylphenoxy)-N-(p-tolyl)acetamide | 4-Methylphenyl (p-tolyl) | 86 | 128-130 | [7] |
| 2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide | 4-Methoxyphenyl | 80 | 138-140 | [7] |
| N-Benzyl-2-(4-formylphenoxy)acetamide | Benzyl | 75 | N/A | [4] |
| N-(4-Fluorophenyl)-2-(4-formylphenoxy)acetamide | 4-Fluorophenyl | 70 | N/A | [4] |
| 2-(4-Formylphenoxy)-N-(4-nitrophenyl)acetamide | 4-Nitrophenyl | 75 | N/A | [4] |
| 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide | 2-Pyridinyl | 60 | N/A | [4] |
| 2-(4-Formylphenoxy)-N-(naphthalen-1-yl)acetamide | 1-Naphthyl | 70 | N/A | [4] |
N/A: Data not available in the cited source.
Characterization The structures of the synthesized compounds are typically confirmed using standard spectroscopic methods. These include:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amide), C=O (amide and aldehyde), and C-O (ether) stretches.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing characteristic peaks for aromatic protons, the aldehydic proton (δ ~9.8-10.1 ppm), and the methylene protons of the acetamide group (δ ~4.8 ppm).[4][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.[4][7]
Conclusion The described one-pot Williamson ether synthesis is an effective and straightforward method for producing a variety of this compound derivatives in good to excellent yields. The versatility of this protocol allows for the introduction of diverse substituents on the acetamide nitrogen, providing a valuable library of compounds for further use in drug discovery and materials science.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. bioencapsulation.net [bioencapsulation.net]
Application Notes and Protocols: The Versatility of 2-(4-Formylphenoxy)acetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. These scaffolds are integral to the structure of numerous pharmaceuticals. 2-(4-Formylphenoxy)acetamide and its derivatives have emerged as versatile precursors for the construction of a variety of heterocyclic systems, including pyrans, pyridines, and pyrimidines. The presence of a reactive formyl group and a flexible acetamide side chain allows for diverse cyclization strategies, making it an attractive starting material for generating libraries of potential drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key heterocyclic frameworks.
Synthetic Applications and Methodologies
This compound serves as a key building block in multicomponent reactions and classical cyclocondensation reactions. Its utility has been demonstrated in the synthesis of fused 4H-pyrans and 1,4-dihydropyridines, among other heterocyclic systems.
Synthesis of Fused 4H-Pyrans
A facile one-pot, three-component reaction utilizing 2-(4-formylphenoxy)-N-(aryl)acetamides, malononitrile, and an active methylene compound affords various fused 4H-pyran derivatives.[1] This methodology is highly efficient and allows for the generation of structurally diverse molecules with potential biological activities.
Synthesis of 1,4-Dihydropyridines and Fused Derivatives
The Hantzsch-like reaction of 2-(4-formylphenoxy)-N-arylacetamides with active methylene reagents and an ammonia source provides a straightforward route to novel 1,4-dihydropyridine derivatives.[2][3] These compounds are of significant interest due to their well-established roles as calcium channel blockers and other therapeutic applications.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds derived from this compound derivatives.
Table 1: Synthesis of 2-(4-Formylphenoxy)-N-arylacetamides
| Compound | Ar-Group | Yield (%) | Melting Point (°C) |
| 7a | Phenyl | 85 | 118-120 |
| 7c | p-Tolyl | 86 | 128-130 |
Data extracted from Omar, R. S. et al. (2021).[1]
Table 2: Three-Component Synthesis of Fused 4H-Pyrans
| Compound | Active Methylene Reagent | Yield (%) |
| 10a | Dimedone | 92 |
| 12c | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 90 |
| 14a | 4-Hydroxycoumarin | 95 |
Reaction conditions: Reflux in ethanol with piperidine as a catalyst. Data from Omar, R. S. et al. (2021).[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(4-Formylphenoxy)-N-arylacetamides (7a-d)
This protocol describes the synthesis of the precursor 2-(4-formylphenoxy)-N-arylacetamides.
Materials:
-
4-Hydroxybenzaldehyde
-
Appropriate 2-chloro-N-arylacetamide
-
Potassium hydroxide
-
Ethanol
Procedure:
-
A mixture of 4-hydroxybenzaldehyde (10 mmol) and the corresponding 2-chloro-N-arylacetamide (10 mmol) in ethanol (50 mL) is prepared.
-
An ethanolic solution of potassium hydroxide (10 mmol in 10 mL ethanol) is added dropwise to the mixture with constant stirring.
-
The reaction mixture is heated under reflux for 3-5 hours and monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/petroleum ether mixture) to afford the pure product.[1][3]
Protocol 2: Synthesis of Fused 4H-Pyrans via a Three-Component Reaction
This protocol details the synthesis of fused 4H-pyrans using a one-pot, three-component approach.[1]
Materials:
-
2-(4-Formylphenoxy)-N-(aryl)acetamide (e.g., 7a-d) (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., dimedone, 4-hydroxycoumarin, or 3H-pyrazol-3-one) (1 mmol)
-
Ethanol (15 mL)
-
Piperidine (0.2 mL)
Procedure:
-
A mixture of the 2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile, and the active methylene reagent is prepared in ethanol.
-
Piperidine is added to the mixture, and the solution is heated at reflux. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is isolated by filtration.
-
The crude solid is washed with cold ethanol and recrystallized from an appropriate solvent to yield the pure fused 4H-pyran derivative.[1]
Protocol 3: Hantzsch-like Synthesis of 1,4-Dihydropyridine Derivatives
This protocol outlines the synthesis of 1,4-dihydropyridine derivatives linked to a phenoxy-N-arylacetamide moiety.[2][3]
Materials:
-
2-(4-Formylphenoxy)-N-arylacetamide (1 mmol)
-
3-Aminocrotononitrile or other suitable active methylene compound (2 mmol)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
A solution of the 2-(4-formylphenoxy)-N-arylacetamide in ethanol is prepared.
-
To this solution, 3-aminocrotononitrile and a catalytic amount of glacial acetic acid are added.
-
The reaction mixture is heated under reflux for an appropriate time, with progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
Visualized Workflows and Reaction Pathways
Caption: General experimental workflow for the synthesis of heterocyclic compounds from this compound.
Caption: Multicomponent reaction for the synthesis of fused 4H-pyrans.
Caption: Hantzsch-like reaction for the synthesis of 1,4-dihydropyridines.
References
Application Notes: 2-(4-Formylphenoxy)acetamide as a Versatile Bifunctional Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Formylphenoxy)acetamide is a bifunctional linker possessing two key reactive moieties: a formyl (aldehyde) group and an acetamide group. This unique structure allows for its application in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The aldehyde group provides a handle for covalent conjugation to biomolecules through reactions with nucleophiles like hydrazides or aminooxy groups, forming stable hydrazone or oxime linkages, respectively. The acetamide portion of the molecule can be readily modified or integrated into larger molecular scaffolds, making it a versatile tool in bioconjugation and medicinal chemistry.
These application notes provide an overview of the potential uses of this compound, along with exemplary protocols for its application in ADC and PROTAC development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a common derivative are presented in Table 1.
| Property | This compound | 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide |
| Molecular Formula | C₉H₉NO₃[1][2] | C₁₆H₁₅NO₃[3] |
| Molecular Weight | 179.17 g/mol [1][2] | 269.29 g/mol [3] |
| IUPAC Name | This compound[1][2] | 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide[3] |
| CAS Number | 135857-20-4[1][2] | 17172-57-5[3] |
| Appearance | Solid (predicted) | Pale brown crystals[1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | Soluble in organic solvents like DMSO and DMF |
Core Applications
The bifunctional nature of this compound makes it a valuable linker for:
-
Antibody-Drug Conjugates (ADCs): The aldehyde group can react with an aminooxy- or hydrazide-modified cytotoxic payload. The acetamide end can be linked to a moiety that has been conjugated to an antibody. Alternatively, a derivative of this compound can be synthesized where the acetamide nitrogen is part of a larger structure that includes a payload, and the aldehyde is then used for conjugation to a modified antibody.
-
PROTACs: In PROTAC synthesis, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This compound can serve as a foundational piece of the linker, where the aldehyde and acetamide groups are elaborated to connect the two ligands.
-
Bioconjugation and Labeling: This linker can be used to attach labels (e.g., fluorescent dyes, biotin) to proteins or other biomolecules that have been engineered to contain a hydrazide or aminooxy group.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Payload Conjugation via Oxime Ligation
This protocol describes a general method for conjugating an aminooxy-functionalized payload to an antibody that has been modified to display an aldehyde group, using a linker analogous to this compound.
Materials:
-
Aldehyde-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.4)
-
Aminooxy-functionalized payload
-
This compound (or a derivative)
-
Aniline (catalyst)
-
DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the aminooxy-payload in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare a stock solution of aniline in DMSO (e.g., 100 mM).
-
-
Conjugation Reaction:
-
To the aldehyde-modified antibody solution, add the aminooxy-payload stock solution to achieve a 5- to 20-fold molar excess of the payload.
-
Add aniline to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle mixing.
-
-
Purification of the ADC:
-
Following incubation, purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload, aniline, and other small molecules.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Quantitative Data for a Model Aldehyde-Aminooxy Ligation:
The following table provides exemplary data for a typical oxime ligation, which can be expected to be similar for reactions involving this compound.
| Parameter | Value |
| Antibody Concentration | 5 mg/mL |
| Payload Molar Excess | 10 equivalents |
| Aniline Concentration | 2 mM |
| Reaction Time | 4 hours |
| Reaction Temperature | 25°C |
| Typical Conjugation Yield | >90% |
| Average DAR Achieved | 1.8 - 2.0 |
Note: This data is representative of aniline-catalyzed oxime ligations and should be optimized for specific antibodies and payloads.
Protocol 2: Synthesis of a PROTAC using a this compound-based Linker
This protocol outlines a synthetic route for constructing a PROTAC molecule where this compound is a central part of the linker.
Materials:
-
This compound
-
Target protein ligand with a suitable reactive group (e.g., an amine)
-
E3 ligase ligand with a suitable reactive group (e.g., a halide)
-
Appropriate solvents (DMF, DMSO) and reagents for amide coupling (e.g., HATU, DIPEA) and nucleophilic substitution.
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system).
Procedure:
-
Modification of the Acetamide Group:
-
The primary amide of this compound can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to an amine-containing target protein ligand using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA in an anhydrous solvent like DMF.
-
-
Reductive Amination of the Aldehyde Group:
-
The aldehyde group can be reacted with an amine-functionalized E3 ligase ligand via reductive amination. This involves the formation of an intermediate imine, which is then reduced to a stable amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
-
-
Purification:
-
The final PROTAC molecule is purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure product.
-
-
Characterization:
-
The structure of the synthesized PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Exemplary PROTAC Degradation Data:
The following table shows hypothetical degradation data for a PROTAC synthesized using a this compound-based linker.
| Parameter | Value |
| Cell Line | e.g., HEK293 |
| Target Protein | e.g., BRD4[4] |
| DC₅₀ (Degradation Concentration) | < 100 nM[4] |
| Dₘₐₓ (Maximum Degradation) | > 90% |
| Time to Dₘₐₓ | 18 hours[4] |
Note: This data is hypothetical and serves as an example of the type of data that would be generated to characterize a novel PROTAC.[4]
Visualizations
Caption: Structure of this compound as a bifunctional linker.
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action for a PROTAC.
References
- 1. This compound | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide | C16H15NO3 | CID 622814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 2-(4-Formylphenoxy)acetamide in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI.[2][3]
The 2-(4-formylphenoxy)acetamide moiety represents a versatile linker component in the design and synthesis of novel PROTACs. Its phenoxyacetamide core provides a semi-rigid structure that can be readily functionalized. The terminal formyl group offers a convenient chemical handle for conjugation to either the POI-binding ligand or the E3 ligase-recruiting ligand, typically through reductive amination or other aldehyde-specific chemistries. This application note will detail the utility of this compound in PROTAC development, including synthetic protocols and methods for biological evaluation.
Mechanism of Action of a PROTAC
A PROTAC's mechanism of action is an event-driven, catalytic process. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.[5]
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Formyl Group in 2-(4-Formylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the formyl group in 2-(4-formylphenoxy)acetamide. This compound serves as a versatile scaffold in medicinal chemistry, and derivatization of its aldehyde functionality allows for the synthesis of a diverse range of molecules with potential therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The following sections detail established synthetic routes for creating Schiff bases, secondary amines, and α,β-unsaturated systems from this key starting material.
Overview of Derivatization Strategies
The formyl group of this compound is amenable to a variety of chemical transformations. This document focuses on three robust and widely used reactions:
-
Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases).
-
Reductive Amination: Subsequent reduction of the Schiff base to form a stable secondary amine.
-
Knoevenagel Condensation: A carbon-carbon bond-forming reaction with active methylene compounds to produce α,β-unsaturated derivatives.
-
Wittig Reaction: Conversion of the aldehyde to an alkene using a phosphonium ylide.
These derivatizations provide access to a wide chemical space for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols and Data
Synthesis of N-Substituted this compound Derivatives
A common synthetic route to various N-substituted analogs of the title compound is presented below. This is often a prerequisite for subsequent derivatization of the formyl group, allowing for the exploration of different substituents on the acetamide nitrogen.
General Procedure for the Synthesis of 2-(4-formylphenoxy)-N-aryl/alkyl-acetamides:
To a solution of the appropriate aniline or benzylamine and potassium carbonate in a suitable solvent such as dry dichloromethane, chloroacetyl chloride is added dropwise at 0°C. The reaction is stirred for several hours at room temperature. The resulting 2-chloro-N-substituted acetamide is then reacted with 4-hydroxybenzaldehyde in the presence of a base to yield the desired 2-(4-formylphenoxy)-N-substituted acetamide.[1]
Table 1: Synthesis of Various N-Substituted this compound Derivatives [1]
| Derivative | Yield (%) |
| N-(4-Fluorophenyl)-2-(4-formylphenoxy)acetamide | 70 |
| N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide | 70 |
| N-(2-Bromophenyl)-2-(4-formylphenoxy)acetamide | 75 |
| N-(4-methoxyphenyl)-2-(4-formylphenoxy)acetamide | 65 |
| N-(4-nitrophenyl)-2-(4-formylphenoxy)acetamide | 75 |
| N-(pyridin-2-yl)-2-(4-formylphenoxy)acetamide | 60 |
| N-(pyridin-4-yl)-2-(4-formylphenoxy)acetamide | 60 |
| N-(4-methylbenzyl)-2-(4-formylphenoxy)acetamide | 70 |
| N-(4-methoxybenzyl)-2-(4-formylphenoxy)acetamide | 65 |
| N-(4-iso-propylphenyl)-2-(4-formylphenoxy)acetamide | 65 |
Characterization Data for Selected Derivatives: [1]
-
N-(4-Fluorophenyl)-2-(4-formylphenoxy)acetamide:
-
¹H NMR (400 MHz, CDCl₃): δ 9.93 (s, 1H, CHO), 8.20 (brs, 1H, CONH), 7.91 (d, J = 8.0 Hz, 2H, ArH), 7.57-7.54 (m, 2H, ArH), 7.12 (d, J = 8.7 Hz, 2H, ArH), 7.08-7.04 (m, 2H, ArH), 4.70 (s, 2H, OCH₂).
-
ESI-MS (m/z): calculated for C₁₅H₁₂FNO₃: 273.08, found: 273.14 (M + H)⁺.
-
-
N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide:
-
IR (film, cm⁻¹): 2922, 2852, 1701, 1601, 1533, 1508, 1440, 1307, 1249, 1219, 1161, 1057, 830.
-
¹H NMR (400 MHz, CDCl₃): δ 9.93 (s, 1H, CHO), 8.24 (brs, 1H, CONH), 7.92-7.89 (m, 2H, ArH), 7.72-7.71 (m, 1H, ArH), 7.46-7.44 (m, 1H, ArH), 7.31-7.26 (m, 1H, ArH), 7.16-7.10 (m, 3H, ArH), 4.70 (s, 2H, OCH₂).
-
ESI-MS (m/z): calculated for C₁₅H₁₂ClNO₃: 289.05, found: 290.08 (M + H)⁺, 292.12 (M + 2)⁺.
-
Protocol 1: Schiff Base Formation
The reaction of the formyl group with a primary amine yields a Schiff base (imine). This reaction is typically catalyzed by a small amount of acid.
Caption: The reaction pathway for the reductive amination of an aldehyde.
Detailed Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in 1,2-dichloroethane (DCE) or methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation
This protocol describes the condensation of this compound with an active methylene compound, such as malononitrile, in the presence of a base catalyst.
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Detailed Protocol for Condensation with Malononitrile: [2]
-
To a mixture of 2-(4-formylphenoxy)-N-phenylacetamide (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add piperidine (0.2 mL).
-
Heat the mixture under reflux for 3 hours.
-
After cooling, pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate/petroleum ether) to obtain the pure product.
Table 2: Knoevenagel Condensation of 2-(4-formylphenoxy)-N-phenylacetamide with Malononitrile
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| 2-(4-Formylphenoxy)-N-phenylacetamide | Malononitrile | Piperidine | Ethanol | 3 h | Not specified |
Note: The original literature describes this as the first step in a three-component reaction to form fused 4H-pyrans, and the yield for the isolated Knoevenagel product is not explicitly stated. [2]
Protocol 4: Wittig Reaction
The Wittig reaction allows for the conversion of the formyl group into an alkene. The stereochemical outcome (E/Z isomerism) depends on the nature of the ylide used.
Logical Relationship in Wittig Reaction
Caption: Key components and intermediates in the Wittig reaction.
General Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C or -78°C, depending on the base and ylide stability. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. Stir the mixture for 30-60 minutes to allow for the formation of the ylide (a color change is often observed).
-
Reaction with Aldehyde: To the freshly prepared ylide, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Applications in Drug Discovery
The derivatives of this compound are of significant interest in medicinal chemistry. The introduction of diverse functional groups through the reactions described above allows for the fine-tuning of physicochemical properties and biological activities. For instance, Schiff bases and their corresponding secondary amines are known to possess a wide range of pharmacological effects, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The α,β-unsaturated systems generated via the Knoevenagel condensation can act as Michael acceptors and have been explored as anticancer agents. The ability to readily synthesize a library of these derivatives is crucial for identifying lead compounds in drug development programs.
References
Application Notes and Protocols for Amide Coupling Reactions with 2-(4-Formylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of 2-(4-formylphenoxy)acetic acid as a versatile building block in amide coupling reactions. This bifunctional molecule, containing both a carboxylic acid and an aldehyde, is a valuable intermediate in the synthesis of diverse molecular scaffolds for drug discovery and development.
Overview of Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures. Consequently, coupling reagents are employed to activate the carboxylic acid, enabling the reaction to proceed under milder and more efficient conditions. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt), or phosphonium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
General Workflow for Amide Coupling
The general workflow for an amide coupling reaction involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Caption: General experimental workflow for amide coupling reactions.
Quantitative Data for Amide Coupling Reactions
The following table summarizes various conditions and yields for the amide coupling of 2-(4-formylphenoxy)acetic acid with a range of amines. These examples demonstrate the versatility of the building block in synthesizing N-substituted 2-(4-formylphenoxy)acetamides.
| Amine Partner | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | HATU | DIEA | DMF | 12 | RT | ~80% |
| 4-Isopropylaniline | HATU | DIEA | DMF | 12 | RT | ~65% |
| 4-Methoxyaniline | HATU | DIEA | DMF | 12 | RT | ~65% |
| 2-Chloroaniline | HATU | DIEA | DMF | 12 | RT | ~70% |
| 3-Bromoaniline | HATU | DIEA | DMF | 12 | RT | ~75% |
| Pyridin-2-amine | HATU | DIEA | DMF | 12 | RT | ~60% |
| 4-Methylbenzylamine | HATU | DIEA | DMF | 12 | RT | ~70% |
| Various primary/secondary amines | EDC/HOBt | DIEA | DCM/DMF | 12-24 | RT | 60-90% |
Note: Yields are representative and can vary based on the specific substrate and reaction scale. Data is adapted from analogous reactions.[1]
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.
Materials:
-
2-(4-Formylphenoxy)acetic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Dissolve 2-(4-Formylphenoxy)acetic acid (1 equivalent) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This is a classic and cost-effective method suitable for many amine substrates.
Materials:
-
2-(4-Formylphenoxy)acetic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents (DCM, 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Dissolve 2-(4-Formylphenoxy)acetic acid (1 equivalent) and HOBt (1.2 - 1.5 equivalents) in anhydrous DCM or DMF.
-
Add the amine (1.0 - 1.2 equivalents) and the base (DIEA or TEA, 2.0 - 3.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 - 1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Applications
Derivatives of 2-(4-formylphenoxy)acetamide are being explored in various areas of drug discovery. For instance, related structures have been investigated as inhibitors of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease.[2] The formyl group provides a handle for further chemical modifications, such as reductive amination or condensation reactions, to generate diverse chemical libraries for screening.
Caption: Application in a drug discovery workflow.
Conclusion
2-(4-Formylphenoxy)acetic acid is a highly valuable and versatile building block for the synthesis of complex amide-containing molecules. The protocols provided herein offer reliable methods for its use in amide coupling reactions, which can be widely applied in the development of novel therapeutics. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate to achieve optimal results.
References
Application Note: Purification of 2-(4-Formylphenoxy)acetamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 2-(4-Formylphenoxy)acetamide using silica gel column chromatography. The described method effectively separates the target compound from common impurities encountered during its synthesis. A gradient elution system using hexane and ethyl acetate is employed for optimal separation. The protocol includes guidelines for slurry packing, sample loading, fraction collection, and analysis by Thin-Layer Chromatography (TLC).
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug discovery, serving as a building block for various pharmacologically active molecules.[1][2] Synthesis of this compound, typically via Williamson ether synthesis between 4-hydroxybenzaldehyde and 2-chloroacetamide, can result in a crude product containing unreacted starting materials and side products.[3] Effective purification is crucial to ensure the integrity of subsequent synthetic steps. Column chromatography is a standard and highly effective technique for purifying moderately polar organic compounds.[4] This protocol details a robust method for isolating this compound using a silica gel stationary phase and a hexane-ethyl acetate mobile phase.
Chromatographic Principle
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] In this normal-phase chromatography setup, silica gel, a polar adsorbent, is used as the stationary phase.[5] A mobile phase of increasing polarity, starting with a low-polarity mixture of hexane and ethyl acetate, is used to elute the compounds from the column.[6][7] Less polar compounds interact weakly with the silica gel and elute first, while more polar compounds, like the target product, have stronger interactions and elute later.[4] A gradient elution ensures that less polar impurities are washed off first, followed by the elution of the desired product with good resolution.[8]
Materials and Methods
3.1 Reagents and Materials
-
Crude this compound
-
Silica Gel (60-120 or 230-400 mesh)[3]
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
TLC plates (Silica gel 60 F254)[3]
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Fraction collection tubes
-
Rotary evaporator
3.2 Recommended Chromatography Parameters
The following table summarizes the optimized parameters for the purification process.
| Parameter | Condition / Value | Rationale & Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard polar adsorbent suitable for a wide range of organic compounds.[5] A silica-to-crude ratio of ~50:1 (w/w) is recommended for good separation. |
| Mobile Phase | n-Hexane and Ethyl Acetate | A common, effective, and relatively non-toxic solvent system for moderately polar compounds.[6][9] |
| Elution Method | Gradient Elution | Starts with low polarity to remove non-polar impurities, then gradually increases polarity to elute the target compound, improving separation.[7][8] |
| Step 1: 30% Ethyl Acetate in Hexane | Elutes non-polar impurities. | |
| Step 2: 50% Ethyl Acetate in Hexane | Elutes the target product, this compound. | |
| Step 3: 70% Ethyl Acetate in Hexane | Elutes highly polar impurities and cleans the column. | |
| Sample Loading | Dry Loading | Ideal for solid samples or those with limited solubility in the initial mobile phase. Prevents band broadening.[10] |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to determine the optimal mobile phase and to analyze collected fractions. Visualization under UV light (254 nm).[4][11] |
3.3 Expected TLC Results
Preliminary TLC analysis should be performed to confirm the separation profile. The table below shows expected Retention Factor (Rf) values in a 1:1 Hexane:Ethyl Acetate system.
| Compound | Expected Rf Value | Notes |
| 4-Hydroxybenzaldehyde (Impurity) | ~0.55 - 0.65 | More polar than non-polar starting materials but generally less retained than the product due to the free hydroxyl group. |
| This compound (Product) | ~0.35 - 0.45 | The amide and ether functionalities increase polarity, leading to stronger interaction with silica gel compared to some starting materials. |
| Baseline Impurities | ~0.0 - 0.1 | Highly polar impurities will remain at or near the baseline. |
Experimental Protocol
4.1 Column Preparation (Slurry Packing)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to retain the stationary phase but allows solvent flow.
-
Add a thin layer (~1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50 g for 1 g of crude product) with the initial, low-polarity mobile phase (30% Ethyl Acetate in Hexane).
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.
-
Once packed, add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.
4.2 Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully drain the solvent from the packed column until the solvent level is just at the top of the sand layer.
-
Gently add the silica-adsorbed sample onto the top of the column, forming an even layer.
-
Carefully add another thin layer of sand over the sample layer.
4.3 Elution and Fraction Collection
-
Carefully add the initial mobile phase (30% EtOAc/Hexane) to the column without disturbing the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure (flash chromatography) if necessary for a faster flow rate.
-
Maintain the solvent level in the column by periodically adding fresh mobile phase.
-
After several column volumes of the initial solvent, switch to the next solvent system in the gradient (50% EtOAc/Hexane) to start eluting the product.
-
Finally, use the highest polarity solvent (70% EtOAc/Hexane) to wash out any remaining highly polar compounds.
4.4 Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate) and visualize under a UV lamp.
-
Identify the fractions containing the pure product (based on the expected Rf value).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and confirm purity using analytical techniques such as NMR or melting point analysis.
Workflow Diagram
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and sources of ignition.
-
Silica gel dust can be a respiratory irritant. Handle it carefully to avoid inhalation.[1]
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.
References
- 1. This compound | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. A chromatography column, packed with silica gel as stationary phase, was .. [askfilo.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-(4-Formylphenoxy)acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Formylphenoxy)acetamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Achieving high purity of this compound is critical for ensuring the desired reactivity, yield, and safety profile in subsequent synthetic steps and in the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. This document provides detailed protocols for the recrystallization of this compound, offering guidance on solvent selection, experimental procedures, and expected outcomes.
Principle of Recrystallization
The fundamental principle of recrystallization is the purification of a solid by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. An ideal solvent for recrystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor during filtration). A slow and controlled cooling process is crucial for the formation of large, high-purity crystals, as it minimizes the occlusion of impurities within the crystal lattice.
Solvent Selection
The choice of solvent is paramount for a successful recrystallization. For this compound, which possesses both a polar acetamide group and a moderately polar aromatic aldehyde moiety, a range of protic and aprotic polar solvents can be considered. Based on available data for the compound and structurally similar molecules, the following solvents and solvent systems are recommended for investigation.[1] For amides in general, polar solvents such as ethanol, acetone, and acetonitrile are often effective.[2]
Recommended Solvents:
-
Single Solvents:
-
Water: A supplier of this compound indicates that it can be recrystallized from water.[1] Given its environmentally benign nature and low cost, water is an excellent first choice.
-
Ethanol: Ethanol is a common and effective solvent for the recrystallization of many organic compounds, including amides.
-
-
Mixed Solvents:
-
Ethanol/Water: This combination is often effective when a single solvent does not provide the ideal solubility profile. Ethanol will increase the solubility of the organic compound, while the addition of water as an anti-solvent will induce crystallization upon cooling.
-
Ethyl Acetate/Hexane: For related acetamides, a mixture of a moderately polar solvent (ethyl acetate) and a non-polar solvent (hexane) has been used successfully.
-
Data Presentation
The following table summarizes hypothetical yet realistic quantitative data for the recrystallization of this compound in the recommended solvent systems. This data is intended to serve as a guideline for expected outcomes and for comparison of the different methods.
| Recrystallization Method | Solvent System | Crude Sample Purity (%) | Purified Sample Purity (%) | Recovery Yield (%) | Melting Point (°C) |
| Protocol 1 | Water | 95 | >99 | 75-85 | 135-137 |
| Protocol 2 | Ethanol | 95 | >99 | 80-90 | 135-137 |
| Protocol 3 | Ethanol/Water | 95 | >99 | 85-95 | 135-137 |
| Protocol 4 | Ethyl Acetate/Hexane | 95 | >98 | 70-80 | 134-136 |
Experimental Protocols
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.
-
Use a heating mantle or a steam bath for heating flammable solvents; avoid open flames.
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is a good starting point due to the reported suitability of water as a recrystallization solvent.[1]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Gently heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals on the filter by drawing air through them for a period of time. For complete drying, transfer the crystals to a watch glass and air-dry or place them in a desiccator.
-
Analysis: Determine the melting point and purity of the recrystallized product. The reported melting point is 135-137 °C.[1]
Protocol 2: Single-Solvent Recrystallization from Ethanol
This protocol is an alternative single-solvent method using a common organic solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask with a boiling chip. Add a small volume of ethanol and heat the mixture to a gentle boil while stirring. Add more ethanol in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals.
-
Analysis: Characterize the product by determining its melting point and purity.
Protocol 3: Mixed-Solvent Recrystallization from Ethanol/Water
This method is useful if the compound is too soluble in hot ethanol and not soluble enough in hot water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Crystallization: While keeping the solution hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Dry the purified product.
-
Analysis: Determine the melting point and purity of the final product.
Protocol 4: Mixed-Solvent Recrystallization from Ethyl Acetate/Hexane
This protocol provides a less polar solvent system that may be effective for this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate.
-
Inducing Crystallization: Add hexane dropwise to the hot solution until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling: Cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified compound.
-
Analysis: Characterize the final product.
Visualized Workflows
The following diagrams illustrate the logical workflow for single-solvent and mixed-solvent recrystallization.
Caption: Workflow for single-solvent recrystallization.
Caption: Workflow for mixed-solvent recrystallization.
References
Application Notes and Protocols for the Characterization of 2-(4-Formylphenoxy)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Formylphenoxy)acetamide is an organic compound with potential applications in pharmaceutical and materials science. Its chemical structure, purity, and physical properties are critical for its use in research and development. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| CAS Number | 135857-20-4 | [1] |
| Melting Point | 135-137 °C | [2] |
| Appearance | White solid (typical) | |
| Solubility | Soluble in common organic solvents like DMSO and DMF. |
Analytical Characterization Protocols
A multi-faceted approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data (in CDCl₃): [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.93 | s | 1H | CHO |
| 8.20 | brs | 1H | CONH |
| 7.91 | d, J = 8.7 Hz | 2H | ArH |
| 7.57-7.60 | m | 2H | ArH |
| 7.34-7.38 | m | 2H | ArH |
| 7.15-7.19 | m | 1H | ArH |
| 7.12 | d, J = 8.7 Hz | 2H | ArH |
| 4.69 | s | 2H | OCH₂ |
Expected ¹³C NMR Data: While a specific spectrum for the parent compound is not readily available in the initial search, characteristic peaks for similar structures suggest the following approximate ranges.[1][4]
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (CHO) |
| ~168 | Amide Carbonyl (C=O) |
| ~162 | Aromatic Carbon (C-O) |
| ~132 | Aromatic Carbon (C-CHO) |
| ~130 | Aromatic CH |
| ~115 | Aromatic CH |
| ~67 | OCH₂ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected ESI-MS Data: [3]
| Ion | Calculated m/z | Found m/z |
| [C₉H₉NO₃ + H]⁺ | 180.06 | ~180.1 |
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., 40-400 amu).
-
-
Data Analysis: Analyze the resulting chromatogram for the retention time of the compound and the corresponding mass spectrum for its molecular ion and fragmentation pattern.
Expected GC-MS Data: [1] The NIST Mass Spectrometry Data Center provides GC/MS data for this compound.[1] The mass spectrum would show the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FTIR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[3]
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected FTIR Data: [3]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch (amide) |
| ~2900-3000 | C-H stretch (aromatic and aliphatic) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (aldehyde) |
| ~1660 | C=O stretch (amide I) |
| ~1600, ~1580 | C=C stretch (aromatic) |
| ~1250 | C-O-C stretch (ether) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or phosphoric acid. For MS compatibility, formic acid is preferred.[5][6]
-
Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.
Logical Relationship of Analytical Techniques
Caption: Logical relationships between analytical techniques for compound characterization.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the sample into an appropriate TGA pan (e.g., alumina or platinum).
-
Instrumentation: A TGA instrument.
-
Analysis Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis: Analyze the TGA curve for weight loss as a function of temperature to determine the decomposition temperature.
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrumentation: A DSC instrument.
-
Analysis Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the melting point (e.g., 200 °C).
-
-
Data Analysis: Analyze the DSC thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events. The melting point is determined from the onset or peak of the melting endotherm.[7]
Conclusion
The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and stability for its intended applications in research and development. The provided protocols offer a standardized approach for obtaining reliable and reproducible analytical data.
References
- 1. This compound | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide | C16H15NO3 | CID 622814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Acetamide, 2-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-(4-Formylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(4-Formylphenoxy)acetamide, an important intermediate in pharmaceutical development. The described process is based on the Williamson ether synthesis, a robust and scalable method for the formation of ethers.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its industrial production requires a well-defined, efficient, and safe manufacturing process. The Williamson ether synthesis provides a reliable route by reacting 4-hydroxybenzaldehyde with a haloacetamide. This document outlines a two-step process suitable for industrial production: the synthesis of 2-chloro-N-phenylacetamide followed by the etherification with 4-hydroxybenzaldehyde.
Overall Synthesis Scheme
The industrial synthesis of this compound can be represented by the following reaction scheme:
Caption: Overall two-step synthesis of this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the laboratory-scale and projected industrial-scale synthesis of this compound.
Table 1: Reagent and Product Quantities
| Parameter | Lab Scale (per batch) | Industrial Scale (per batch) |
| Step 1: Amide Formation | ||
| Aniline | 5.0 g | 50 kg |
| Chloroacetyl Chloride | 7.1 g | 71 kg |
| Potassium Carbonate | 26.1 g | 261 kg |
| Dichloromethane (DCM) | 200 mL | 2000 L |
| Step 2: Ether Synthesis | ||
| 2-Chloro-N-phenylacetamide | 5.0 g | 50 kg |
| 4-Hydroxybenzaldehyde | 3.6 g | 36 kg |
| Potassium Carbonate | 8.1 g | 81 kg |
| Acetone | 200 mL | 2000 L |
| Product | ||
| Expected Yield | 6.5 - 7.5 g | 65 - 75 kg |
| Purity | >98% | >99.5% |
Table 2: Reaction Parameters
| Parameter | Lab Scale | Industrial Scale |
| Step 1: Amide Formation | ||
| Reaction Temperature | 0°C to Room Temperature | 0-10°C (addition), 20-25°C (reaction) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Step 2: Ether Synthesis | ||
| Reaction Temperature | Reflux (approx. 56°C) | Reflux (approx. 56-60°C) |
| Reaction Time | 3-48 hours | 24-48 hours |
| Purification | ||
| Method | Column Chromatography/Recrystallization | Recrystallization |
| Solvent | Hexane/Ethyl Acetate | Ethanol/Water or Toluene |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Industrial Scale)
This protocol describes the synthesis of the intermediate, 2-chloro-N-phenylacetamide, in a 3000 L glass-lined reactor.
Workflow Diagram:
Caption: Industrial workflow for the synthesis of 2-Chloro-N-phenylacetamide.
Methodology:
-
Reactor Preparation: Ensure the 3000 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with aniline (50 kg), potassium carbonate (261 kg), and dichloromethane (DCM, 2000 L).
-
Cooling: Start the agitator and cool the reactor contents to 0-5°C using a chiller.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (71 kg) to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the aniline is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 10-15°C and slowly add water (1000 L) to quench the reaction. Separate the organic layer.
-
Washing: Wash the organic layer with brine (500 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system like ethanol/water to yield pure 2-chloro-N-phenylacetamide.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
Step 2: Synthesis of this compound (Industrial Scale)
This protocol details the Williamson ether synthesis to produce the final product in a 3000 L glass-lined reactor.
Workflow Diagram:
Caption: Industrial workflow for the Williamson ether synthesis of the final product.
Methodology:
-
Reactor Preparation: Ensure the 3000 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 4-hydroxybenzaldehyde (36 kg), potassium carbonate (81 kg), and acetone (2000 L).
-
Heating: Begin agitation and heat the mixture to reflux (approximately 56-60°C).
-
Addition of Intermediate: Once at reflux, add the 2-chloro-N-phenylacetamide (50 kg) in portions over 1-2 hours.
-
Reaction: Maintain the reaction at reflux for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
Precipitation: Add water (1000 L) to the concentrated solution to precipitate the product.
-
Isolation and Washing: Filter the solid product and wash it thoroughly with water.
-
Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Safety Considerations for Industrial Scale-Up
The scale-up of this synthesis requires strict adherence to safety protocols.
Hazard Analysis and Mitigation:
Caption: Key hazards and mitigation strategies for the industrial synthesis.
Key Safety Measures:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats. For handling highly toxic or volatile substances like aniline and chloroacetyl chloride, respiratory protection is mandatory.
-
Engineering Controls: The synthesis should be conducted in a well-ventilated area using closed-system reactors. Fume hoods and scrubbers should be in place to handle any volatile emissions.
-
Process Safety Management:
-
Controlled Addition: The slow, controlled addition of chloroacetyl chloride is crucial to manage the exotherm of the amidation reaction.
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is essential. The reactor should be equipped with an emergency cooling system.
-
Pressure Management: Reactors must be fitted with pressure relief valves, especially when heating flammable solvents like acetone to reflux.
-
-
Material Handling and Storage:
-
Store flammable solvents in a designated, well-ventilated, and explosion-proof area.
-
Handle corrosive and toxic materials in a dedicated, contained space.
-
-
Waste Disposal: All chemical waste must be segregated and disposed of in accordance with local, state, and federal regulations.
By following these detailed protocols and adhering to strict safety standards, the successful and safe industrial-scale synthesis of this compound can be achieved.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Formylphenoxy)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Formylphenoxy)acetamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis between 4-hydroxybenzaldehyde and an N-substituted 2-haloacetamide, most commonly 2-chloroacetamide.
Q1: Why is my reaction yield consistently low?
A1: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation of 4-hydroxybenzaldehyde: The phenoxide is the active nucleophile. Ensure your base is strong enough and used in a sufficient amount (at least one equivalent) to deprotonate the phenol.
-
Recommendation: Use a reliable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). When using weaker bases like K₂CO₃, ensure anhydrous conditions and allow sufficient time for the salt formation.
-
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in the solvent can lead to side reactions.
-
Recommendation: Use high-purity 4-hydroxybenzaldehyde and 2-chloroacetamide. Ensure solvents are anhydrous, especially when using moisture-sensitive bases like NaH.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Recommendation: If the reaction is slow at room temperature, consider heating the mixture. A temperature range of 50-110°C is often effective, depending on the solvent.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Choice of Leaving Group: While 2-chloroacetamide is common, other haloacetamides can be used.
-
Recommendation: 2-Bromoacetamide or 2-iodoacetamide are more reactive and may improve yields, although they are more expensive.
-
Q2: The reaction is not proceeding to completion, even after extended reaction times. What can I do?
A2: If the reaction stalls, consider the following:
-
Insufficient Reactivity: The reaction between a phenoxide and an alkyl halide can be slow.
-
Recommendation: Add a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The iodide can displace the chloride on 2-chloroacetamide in situ, forming the more reactive 2-iodoacetamide and accelerating the reaction.
-
-
Inadequate Mixing: If the reaction is heterogeneous (e.g., with K₂CO₃ in some solvents), poor mixing can limit the reaction rate.
-
Recommendation: Ensure vigorous stirring throughout the reaction.
-
-
Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
-
Q3: I am observing the formation of significant byproducts. How can I minimize them?
A3: The primary side reaction in this synthesis is the hydrolysis of 2-chloroacetamide.
-
Hydrolysis of 2-chloroacetamide: In the presence of a base and any residual water, 2-chloroacetamide can hydrolyze to 2-hydroxyacetamide.
-
Recommendation: Ensure anhydrous reaction conditions by using dry solvents and reagents.
-
-
C-Alkylation: While less common for phenoxides, C-alkylation of the aromatic ring can occur under certain conditions.
-
Recommendation: Using polar aprotic solvents generally favors O-alkylation over C-alkylation.
-
Q4: How can I effectively purify the final product?
A4: this compound is a solid at room temperature and can be purified by recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Recommendation: Suitable solvent systems for recrystallization include ethanol/water or ethyl acetate/petroleum ether mixtures.[1]
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.
-
Recommendation: A gradient of ethyl acetate in hexane is a typical eluent system.
-
-
Work-up Procedure: A proper work-up is crucial before final purification.
-
Recommendation: After the reaction is complete, the mixture can be poured into water to precipitate the crude product. The solid can then be filtered, washed with water to remove inorganic salts, and dried.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this synthesis?
A: Potassium carbonate (K₂CO₃) is a commonly used, effective, and relatively mild base for this reaction. For a faster reaction, stronger bases like sodium hydride (NaH) can be used, but they require strictly anhydrous conditions.
Q: Which solvent should I use for the best results?
A: Polar aprotic solvents such as Dimethylformamide (DMF) or acetone are excellent choices.[1] DMF can facilitate reactions with less soluble salts, while acetone is easier to remove during work-up.
Q: What is a typical reaction time and temperature?
A: This can vary depending on the specific reagents and conditions. A general guideline is to reflux the reaction mixture for 3-6 hours.[2] However, it is always best to monitor the reaction progress by TLC.
Q: How can I monitor the progress of the reaction?
A: The reaction can be easily monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, this compound, will have a different Rf value than the starting material, 4-hydroxybenzaldehyde.
Q: Is it necessary to perform the reaction under an inert atmosphere?
A: While not always strictly necessary, especially when using a base like K₂CO₃, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the aldehyde and improve the overall yield and purity, particularly if the reaction is run for an extended period at high temperatures.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound and its Derivatives
| Starting Materials | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-hydroxybenzaldehyde, 2-chloro-N-phenylacetamide | K₂CO₃ | Acetone | Reflux | - | 80 | [3] |
| Potassium salt of p-hydroxybenzaldehyde, 2-chloro-N-phenylacetamide | - | DMF | Reflux | - | 80-86 | [1] |
| 4-hydroxybenzaldehyde, 2-chloroacetamide derivatives | Sodium ethoxide | Ethanol | Reflux | 3h | - | [2] |
| 4-hydroxybenzaldehyde, 2-chloro-N-(4-chlorophenyl)acetamide | K₂CO₃ | Acetone | Reflux | - | - | [4] |
| 4-hydroxybenzaldehyde, 2-chloro-N-arylacetamides | - | - | - | - | 60-75 | [3] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is based on a common and effective method for the Williamson ether synthesis of this compound.
Materials:
-
4-hydroxybenzaldehyde
-
2-chloroacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (optional, as a catalyst)
-
Acetone, anhydrous
-
Deionized water
-
Ethanol or Ethyl acetate/Petroleum ether for recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1 equivalent).
-
Add anhydrous acetone to dissolve the 4-hydroxybenzaldehyde.
-
Add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).
-
Add 2-chloroacetamide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to yield pure this compound.
Protocol 2: Synthesis using a Pre-formed Potassium Salt in DMF
This protocol is an alternative method that may offer advantages in terms of reaction rate.[1]
Materials:
-
Potassium hydroxide (KOH) or Potassium tert-butoxide
-
4-hydroxybenzaldehyde
-
2-chloroacetamide
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF.
-
Carefully add potassium hydroxide or potassium tert-butoxide (1 equivalent) to the solution to form the potassium salt of 4-hydroxybenzaldehyde.
-
To this mixture, add 2-chloroacetamide (1.1 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product and recrystallize as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Synthesis of 2-(4-Formylphenoxy)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Formylphenoxy)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide, in the presence of a base.
Q2: What are the primary starting materials and reagents involved?
A2: The key starting materials are 4-hydroxybenzaldehyde and 2-chloroacetamide. A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, and a suitable solvent is needed to facilitate the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used.
Q3: What are the most common side products I should be aware of during this synthesis?
A3: The primary side products in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and 2-chloroacetamide.
-
Cannizzaro Reaction Products: Under strongly basic conditions, 4-hydroxybenzaldehyde can undergo a disproportionation reaction to form 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.
-
Hydrolysis of 2-chloroacetamide: In the presence of a hydroxide base and water, 2-chloroacetamide can hydrolyze to form 2-hydroxyacetamide.
-
C-Alkylation Product: Although less common, alkylation can occur at the ortho position of the benzene ring of 4-hydroxybenzaldehyde.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. A successful reaction will show the disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on identifying and mitigating the formation of common side products.
| Observation | Potential Cause | Suggested Solutions |
| Low yield of the desired product. | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature. - Ensure the base is of good quality and used in sufficient quantity. |
| TLC shows multiple spots close to the baseline, even after extended reaction time. | Formation of polar side products from the Cannizzaro reaction (4-hydroxybenzoic acid). | - Use a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like NaOH or NaH. - Maintain a lower reaction temperature. |
| A new spot appears on the TLC plate that is more polar than the starting 4-hydroxybenzaldehyde. | This could be 4-hydroxybenzoic acid from the Cannizzaro reaction or 2-hydroxyacetamide from the hydrolysis of 2-chloroacetamide. | - To confirm, run a co-spot with authentic samples if available. - To minimize, use anhydrous solvent and a non-hydroxide base like K₂CO₃. |
| The crude product is difficult to purify and shows broad peaks in NMR. | Presence of multiple side products, potentially including polymeric material from the self-condensation of 4-hydroxybenzaldehyde. | - Optimize reaction conditions to minimize side reactions (milder base, lower temperature). - Employ column chromatography with a carefully selected solvent gradient for purification. |
| Mass spectrometry of the crude product shows peaks corresponding to the masses of 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid. | The Cannizzaro reaction has occurred. | - Switch to a weaker base (e.g., K₂CO₃). - Ensure the reaction is not run at an excessively high temperature. |
Data Presentation: Impact of Reaction Conditions on Product and Side Product Formation
The choice of base and reaction temperature significantly influences the outcome of the synthesis. The following table summarizes the expected trends in product and side product distribution based on qualitative understanding of the reaction mechanisms.
| Base | Temperature | Relative Yield of this compound | Relative Amount of Cannizzaro Products | Relative Amount of Hydrolysis Product |
| K₂CO₃ | 60-80°C | High | Low | Low |
| NaOH | Room Temp. | Moderate | Moderate | Moderate |
| NaOH | 80-100°C | Low to Moderate | High | High |
| NaH | 0°C to Room Temp. | High | Low | Low (with anhydrous solvent) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative method for the synthesis of this compound via Williamson ether synthesis.
Materials:
-
4-hydroxybenzaldehyde
-
2-chloroacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-hydroxybenzaldehyde (1.0 eq.).
-
Add anhydrous DMF to dissolve the 4-hydroxybenzaldehyde.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 2-chloroacetamide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of 4-hydroxybenzaldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: 2-(4-Formylphenoxy)acetamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Formylphenoxy)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an N-substituted 2-haloacetamide, typically 2-chloroacetamide, in the presence of a base.[1][2]
Q2: What are the key starting materials and reagents for this synthesis?
The essential starting materials and reagents include:
-
4-hydroxybenzaldehyde: The phenolic starting material.
-
2-chloroacetamide: The alkylating agent.
-
Base: Commonly potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the phenol.[3][4]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically employed.[1][4]
Q3: What are the typical reaction conditions?
Reaction conditions can vary, but a general procedure involves stirring 4-hydroxybenzaldehyde with a base like potassium carbonate in a solvent such as DMF or acetone, followed by the addition of 2-chloroacetamide. The mixture is then heated to facilitate the reaction. Reaction times can range from a few hours to overnight, with temperatures typically between 60°C and reflux.[1][3][4]
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction yield is very low or I'm not getting any product. What could be the issue?
Several factors can contribute to low or no yield. Consider the following possibilities:
-
Ineffective Deprotonation of 4-hydroxybenzaldehyde: The phenolic proton of 4-hydroxybenzaldehyde must be removed to form the nucleophilic phenoxide.
-
Weak Base: The base you are using might not be strong enough. While potassium carbonate is often sufficient, stronger bases like sodium hydride (NaH) can be used, though with increased caution.
-
Insufficient Base: Ensure you are using at least one equivalent of the base. An excess (e.g., 1.5-2 equivalents) is often recommended to drive the reaction to completion.[3]
-
-
Poor Quality of Reagents:
-
Wet Solvents or Reagents: The presence of water can consume the base and hinder the formation of the phenoxide. Ensure you are using anhydrous solvents and dry reagents.
-
Decomposition of 2-chloroacetamide: Over time, 2-chloroacetamide can degrade. Use a fresh or properly stored batch.
-
-
Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 60-80°C or refluxing the solvent.[4]
-
Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 2-chloroacetamide). The product, being less polar than 4-hydroxybenzaldehyde, should have a higher Rf value. The reaction is complete when the 4-hydroxybenzaldehyde spot disappears. A suitable eluent system for TLC is a mixture of ethyl acetate and hexane.
Presence of Impurities and Side Reactions
Q6: I see multiple spots on my TLC plate even after the reaction has run for a long time. What are the likely side products?
The most common side reactions in the synthesis of this compound are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers.
-
Hydrolysis of 2-chloroacetamide: Under basic conditions, 2-chloroacetamide can be hydrolyzed to 2-hydroxyacetamide. This consumes the alkylating agent and can complicate purification.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 4-hydroxybenzaldehyde and/or 2-chloroacetamide in the final product mixture.
Q7: My final product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
Discoloration is often due to the formation of colored impurities from side reactions or the degradation of starting materials, particularly the phenolic compound which can be prone to oxidation. Purification by recrystallization or column chromatography can often remove these colored impurities.[5]
Purification Challenges
Q8: I'm having trouble purifying the product. What are the recommended methods?
-
Crystallization: this compound is a solid and can often be purified by recrystallization.[6] A common solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and petroleum ether.[7]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration.
-
-
Column Chromatography: If crystallization does not yield a pure product, column chromatography is a reliable alternative.[2]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The optimal solvent system will depend on the specific impurities present.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives
| Entry | Aryl Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | Reflux | Not Specified | 80-86 | [1] |
| 2 | Phenylamine | K₂CO₃ | Acetone | Reflux | 10 | 80 | [2] |
| 3 | 4-ethylphenylamine | K₂CO₃ | Acetone | Reflux | 10 | 68 | [2] |
| 4 | 4-iso-propylphenylamine | K₂CO₃ | Acetone | Reflux | 10 | 65 | [2] |
| 5 | 2-fluorophenylamine | K₂CO₃ | Acetone | Reflux | 10 | 65 | [2] |
| 6 | 2-chlorophenylamine | K₂CO₃ | Acetone | Reflux | 10 | 70 | [2] |
| 7 | 4-nitrophenylamine | K₂CO₃ | Acetone | Reflux | 10 | 75 | [2] |
| 8 | 4-methoxyphenylamine | K₂CO₃ | Acetone | Reflux | 10 | 65 | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][2]
Materials:
-
4-hydroxybenzaldehyde
-
2-chloroacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetamide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of 4-hydroxybenzaldehyde.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Optimization of reaction conditions for 2-(4-Formylphenoxy)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Formylphenoxy)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 2-chloroacetamide in the presence of a base.
Q2: What are the key starting materials and reagents required?
A2: The essential starting materials are 4-hydroxybenzaldehyde and 2-chloroacetamide. A base, such as potassium carbonate (K₂CO₃), is crucial for the deprotonation of the phenolic hydroxyl group. A suitable solvent is also required to facilitate the reaction.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out by stirring the reactants and base in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), at an elevated temperature (reflux) for several hours.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete.
Q5: What is the typical work-up and purification procedure?
A5: After the reaction is complete, the mixture is typically cooled, and the product is precipitated by adding water. The crude solid can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1] If further purification is needed, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Deprotonation: The base may be too weak or not present in a sufficient amount to deprotonate the 4-hydroxybenzaldehyde effectively. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: The starting materials or reagents may be impure or degraded. 4. Presence of Water: Moisture can hinder the reaction. | 1. Optimize the Base: Use a stronger base like potassium carbonate (K₂CO₃) in an adequate molar excess. Ensure the base is finely powdered to maximize surface area. 2. Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent. 3. Verify Reagent Quality: Use pure, dry starting materials and solvents. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. |
| Formation of Side Products | 1. C-Alkylation: The alkylation may occur on the aromatic ring of 4-hydroxybenzaldehyde instead of the hydroxyl group. 2. Elimination Reaction: The 2-chloroacetamide may undergo elimination under basic conditions. | 1. Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[2][3] 2. Moderate Reaction Conditions: Avoid excessively high temperatures or overly strong bases that can promote elimination. |
| Difficulty in Product Purification | 1. "Oiling Out" during Recrystallization: The product separates as an oil instead of crystals. 2. Co-precipitation of Impurities: Unreacted starting materials or byproducts crystallize with the product. | 1. Adjust Solvent System: If the product "oils out," it may be due to the solvent's boiling point being higher than the product's melting point or poor solubility. Try a different solvent system or a mixture of solvents.[4] 2. Optimize Recrystallization: Ensure the minimum amount of hot solvent is used to dissolve the crude product. Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. If recrystallization is ineffective, consider column chromatography. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Deactivation of Reagents: The reagents may have degraded over the course of the reaction. | 1. Monitor with TLC: Continue to monitor the reaction by TLC until the starting material spot is no longer visible. Extend the reaction time if necessary. 2. Re-evaluate Reagents: If the reaction stalls, consider the stability of your reagents under the reaction conditions. |
Optimization of Reaction Conditions
The yield and purity of this compound can be optimized by carefully selecting the reaction parameters. Below is a summary of how different conditions can impact the synthesis.
| Parameter | Condition | Effect on Reaction | Typical Yield Range |
| Base | Weak Base (e.g., NaHCO₃) | Incomplete deprotonation, leading to low conversion. | Low |
| Stronger Base (e.g., K₂CO₃) | Efficient deprotonation, driving the reaction forward. | High | |
| Very Strong Base (e.g., NaH) | Can promote side reactions like elimination. | Variable | |
| Solvent | Protic Solvents (e.g., Ethanol) | Can solvate the nucleophile, reducing its reactivity. | Moderate |
| Polar Aprotic Solvents (e.g., DMF, Acetone) | Effectively solvates the cation, leaving the nucleophile more reactive, favoring Sₙ2. [2] | High | |
| Nonpolar Solvents (e.g., Toluene) | Poor solubility of reactants, leading to a slow or incomplete reaction. | Low | |
| Temperature | Room Temperature | Very slow reaction rate. | Very Low |
| Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. | High | |
| High Temperatures (> Reflux) | May lead to decomposition and increased side product formation. | Variable | |
| Catalyst | None | Reaction proceeds, but may be slow. | Moderate to High |
| Phase-Transfer Catalyst (e.g., TBAB) | Can improve reaction rates, especially in biphasic systems. | Potentially Higher | |
| Iodide Source (e.g., KI) | Can act as a catalyst via the Finkelstein reaction, converting the chloride to a more reactive iodide in situ. | Potentially Higher |
Note: The typical yield ranges are estimates based on the synthesis of similar phenoxy acetamide derivatives and general principles of Williamson ether synthesis.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol or Ethyl Acetate/Hexane for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to ensure the reactants are sufficiently dissolved and can be stirred effectively.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-hydroxybenzaldehyde is consumed (typically several hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Acetylcholinesterase Inhibition
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[5][6][7][8][9]
Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. medlink.com [medlink.com]
- 8. Enzyme inhibition: anticholinesterases [web.williams.edu]
- 9. researchgate.net [researchgate.net]
How to avoid impurities in 2-(4-Formylphenoxy)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-Formylphenoxy)acetamide, focusing on the avoidance of common impurities.
Troubleshooting Guide
Question 1: Why is my reaction yield of this compound consistently low?
Low yields can be attributed to several factors, primarily related to incomplete reaction or the prevalence of side reactions. Below is a summary of potential causes and their solutions.
| Potential Cause | Recommended Solution | Impact on Purity |
| Incomplete Deprotonation of 4-hydroxybenzaldehyde | The base may be too weak. Consider switching from a mild base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete formation of the phenoxide intermediate.[1] | Unreacted 4-hydroxybenzaldehyde will be a major impurity. |
| Suboptimal Reaction Temperature | Williamson ether syntheses often require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, consider increasing the temperature to reflux conditions, monitoring the progress by Thin Layer Chromatography (TLC). | A slow or incomplete reaction will result in a higher proportion of starting materials in the final product. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are generally preferred as they can accelerate the Sₙ2 reaction.[2] | Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and leading to lower yields. |
| Insufficient Reaction Time | Some published procedures specify reaction times of up to 48 hours to achieve high yields.[3] Ensure the reaction is allowed to proceed to completion by monitoring via TLC. | Prematurely ending the reaction will leave unreacted starting materials. |
Question 2: I am observing an impurity with a different mass spectrum and NMR signals. What could it be?
The presence of unexpected impurities often points towards side reactions or degradation of the product or starting materials. The most common impurities are detailed below.
| Impurity | Formation Mechanism | Prevention and Removal |
| 2-(4-Carboxyphenoxy)acetamide | Oxidation of the aldehyde group of the product or starting material (4-hydroxybenzaldehyde). Aldehydes can be susceptible to air oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled or high-purity 4-hydroxybenzaldehyde.- Purification can be achieved by column chromatography. |
| 2-(4-Formylphenoxy)acetic acid | Hydrolysis of the acetamide functional group. This can be catalyzed by acidic or basic conditions, especially during workup.[4] | - Maintain a neutral pH during the workup and purification steps.- Avoid prolonged exposure to strong acids or bases.- An acidic wash during workup can remove this impurity. |
| C-Alkylated Isomer | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen (O-alkylation).[2] | - The choice of solvent can influence selectivity. Polar aprotic solvents generally favor O-alkylation.[2] - Separation of isomers can be challenging and may require careful column chromatography. |
| Unreacted 4-hydroxybenzaldehyde | Incomplete reaction due to factors mentioned in Question 1. | - Optimize reaction conditions (base, temperature, time).- During workup, a wash with a dilute aqueous base (e.g., NaOH solution) can remove the acidic unreacted phenol.[1] |
Question 3: How can I monitor the progress of the reaction and identify impurities?
Effective monitoring and characterization are crucial for a successful synthesis. A combination of chromatographic and spectroscopic methods is recommended.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Ideal for monitoring the consumption of starting materials and the formation of the product in real-time.[1] A suitable eluent system would be a mixture of hexane and ethyl acetate. |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating and quantifying the product and any impurities, providing detailed information on the purity of the sample.[5][6][7][8] |
| Gas Chromatography (GC) | Useful for analyzing volatile impurities, such as residual solvents.[5][6] |
| Mass Spectrometry (MS), often coupled with LC (LC-MS) | Provides molecular weight information for the product and any unknown impurities, aiding in their identification.[5][6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the product and can be used to identify and quantify impurities by comparing the spectra to known standards.[9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for confirming the presence of key functional groups in the final product and can indicate the presence of certain impurities if significant unexpected peaks are observed.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with 2-chloroacetamide in the presence of a base. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride to form the ether linkage.
Q2: Which base is most suitable for this synthesis?
Potassium carbonate (K₂CO₃) is a commonly used base for this reaction and has been shown to give high yields.[3] For less reactive systems or to ensure complete deprotonation, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.[1]
Q3: What are the optimal reaction conditions?
Based on literature reports, high yields (up to 99%) can be achieved by refluxing a mixture of 4-hydroxybenzaldehyde, 2-chloroacetamide, potassium carbonate, and a catalytic amount of potassium iodide in acetone for 48 hours.[3]
Q4: How should the final product be purified?
The most common method for purification is recrystallization.[10] Solvents such as an ethanol/acetone mixture or an ethyl acetate/petroleum ether mixture have been used successfully.[4][10] For removing persistent impurities, column chromatography on silica gel may be necessary.[9]
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a high-yield literature procedure.[3]
Materials:
-
4-hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI)
-
Acetone, anhydrous
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).
-
Add 2-chloroacetamide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.
Data Presentation: Synthesis Yields
| Reference Compound | Yield (%) |
| 2-(4-Formylphenoxy)-N-phenylacetamide | 85%[10] |
| 2-(4-Formylphenoxy)-N-(p-tolyl)acetamide | 86%[10] |
| 2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide | 80%[10] |
| 2-(4-Formylphenoxy)-N-phenylacetamide | 80%[9] |
| This compound | 99%[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. bioencapsulation.net [bioencapsulation.net]
- 5. biotech-spain.com [biotech-spain.com]
- 6. iajps.com [iajps.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biomedres.us [biomedres.us]
- 9. rsc.org [rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Efficient Synthesis of 2-(4-Formylphenoxy)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(4-Formylphenoxy)acetamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize catalyst selection for this important chemical intermediate.
Catalyst Performance Overview
The selection of an appropriate catalyst is crucial for the efficient synthesis of this compound via the Williamson ether synthesis. The following table summarizes the performance of commonly used catalytic systems.
| Catalyst System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Potential Issues |
| K₂CO₃ / KI | 80 - 99%[1] | 5 - 48[1] | 50 - Reflux[1] | Cost-effective, readily available reagents. | Longer reaction times may be required. |
| Phase Transfer Catalyst (e.g., TBAB) | High (Specific data not available) | Generally shorter than K₂CO₃/KI | Ambient to moderate | Can improve reaction rates and yields, allows for milder conditions. | Higher cost, potential for catalyst contamination in the product. |
| NaH | 54%[1] | 4 | 0 - 70 | Strong base, can be effective for less reactive substrates. | Requires strictly anhydrous conditions, safety hazard (flammable). |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation of 4-hydroxybenzaldehyde:
-
Weak Base: If using a weak base like potassium carbonate, ensure it is finely powdered and sufficiently anhydrous to effectively deprotonate the phenol.
-
Insufficient Base: Use a molar excess of the base (typically 1.5 to 2 equivalents) to drive the equilibrium towards the phenoxide.
-
-
Poor Nucleophilic Attack:
-
Steric Hindrance: While not a major issue with these reactants, ensure your starting materials are pure.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[2] Protic solvents (e.g., ethanol, water) will solvate the phenoxide, reducing its nucleophilicity.[3]
-
-
Side Reactions:
-
The primary competing reaction is the hydrolysis of 2-chloro-N-phenylacetamide. Ensure anhydrous reaction conditions to minimize this.
-
-
Reaction Temperature and Time:
-
If the reaction is sluggish at lower temperatures, gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition at excessively high temperatures.
-
Q2: I am observing significant impurity peaks in my crude product. What are the likely side products and how can I minimize them?
A2: The most common impurities are unreacted starting materials and side products from competing reactions.
-
Unreacted Starting Materials:
-
4-hydroxybenzaldehyde: This can be removed by washing the organic extract with a mild aqueous base (e.g., 5% NaOH solution) during workup.
-
2-chloro-N-phenylacetamide: This can be minimized by using a slight excess of 4-hydroxybenzaldehyde.
-
-
Potential Side Products:
-
C-Alkylation: While O-alkylation is favored, some C-alkylation of the phenoxide can occur, leading to isomeric impurities.[4] Using a less polar solvent may sometimes suppress this.
-
Elimination Products: Although less likely with a primary alkyl halide, elimination reactions can be promoted by very strong bases and high temperatures.[2] Using a milder base like K₂CO₃ can mitigate this.
-
Q3: The purification of the final product is challenging. What is the recommended purification strategy?
A3: Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base to remove unreacted 4-hydroxybenzaldehyde, followed by a brine wash.
-
Recrystallization: This is often the most effective method for obtaining a high-purity product. Suitable solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A typical eluent system is a gradient of ethyl acetate in hexane.
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium iodide (KI) when used with potassium carbonate (K₂CO₃)?
A1: Potassium iodide acts as a co-catalyst through the Finkelstein reaction. The iodide ion displaces the chloride from 2-chloro-N-phenylacetamide to form the more reactive 2-iodo-N-phenylacetamide in situ. Iodide is a better leaving group than chloride, which accelerates the rate of the Sₙ2 reaction with the phenoxide.
Q2: What are the main advantages of using a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB)?
A2: Phase transfer catalysts offer several advantages in Williamson ether synthesis:
-
They facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs.[5]
-
This allows for the use of less expensive and milder bases like potassium carbonate in a biphasic system.
-
Reactions can often be run at lower temperatures and with shorter reaction times compared to traditional methods.
-
They can help to minimize side reactions by allowing for more controlled reaction conditions.
Q3: Which solvent is the most suitable for this synthesis?
A3: The ideal solvent depends on the chosen catalyst system.
-
For the K₂CO₃/KI system , aprotic polar solvents like acetone , acetonitrile , or DMF are commonly used.[1] These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
When using a phase transfer catalyst , a two-phase system is employed, often consisting of an organic solvent (like toluene or dichloromethane) and an aqueous solution of the base.
Q4: Can I use a stronger base like sodium hydride (NaH)?
A4: While sodium hydride can be used to deprotonate 4-hydroxybenzaldehyde, it requires strictly anhydrous conditions as it reacts violently with water.[6] For this particular synthesis, milder bases like potassium carbonate are generally sufficient and safer to handle. A reported yield using NaH is 54%.[1]
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate and Potassium Iodide
This protocol is a common and cost-effective method for the synthesis of this compound.
Materials:
-
4-hydroxybenzaldehyde
-
2-chloro-N-phenylacetamide
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
Potassium Iodide (KI)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-chloro-N-phenylacetamide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 5-10 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with a 5% sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis using a Phase Transfer Catalyst (TBAB)
This protocol utilizes a phase transfer catalyst to potentially improve reaction efficiency.
Materials:
-
4-hydroxybenzaldehyde
-
2-chloro-N-phenylacetamide
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB (0.05 - 0.1 eq) in a mixture of toluene and water.
-
Add 2-chloro-N-phenylacetamide (1.0 eq) to the vigorously stirred biphasic mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Preventing decomposition of 2-(4-Formylphenoxy)acetamide during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(4-Formylphenoxy)acetamide during chemical reactions.
Troubleshooting Guide: Preventing Decomposition
The aldehyde functional group in this compound is susceptible to various reactions that can lead to decomposition or the formation of unwanted byproducts. The primary modes of decomposition are oxidation, reduction, and unwanted nucleophilic addition.
Issue 1: Oxidation of the Aldehyde to a Carboxylic Acid
-
Symptom: Appearance of a new peak in your analytical data (e.g., LC-MS, NMR) corresponding to the mass of 2-(4-carboxyphenoxy)acetamide.
-
Cause: Presence of oxidizing agents in the reaction mixture or exposure to air over extended periods.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: Avoid the use of strong oxidizing agents unless the aldehyde is protected.
-
Issue 2: Reduction of the Aldehyde to an Alcohol
-
Symptom: Detection of 2-(4-(hydroxymethyl)phenoxy)acetamide in the reaction mixture.
-
Cause: Presence of reducing agents.
-
Solutions:
Issue 3: Unwanted Nucleophilic Addition to the Aldehyde
-
Symptom: Formation of byproducts resulting from the reaction of nucleophiles with the aldehyde carbonyl.
-
Cause: Presence of strong nucleophiles (e.g., Grignard reagents, organolithiums, strong bases) in the reaction mixture.
-
Solutions:
-
Acetal Protection: The most common and effective strategy is to protect the aldehyde as a cyclic acetal (e.g., using ethylene glycol). Acetals are inert to strong nucleophiles and basic conditions.[1][2]
-
Reaction Order: If possible, add the nucleophilic reagent after a reaction step that consumes other electrophilic sites.
-
Issue 4: Base-Catalyzed Side Reactions (e.g., Cannizzaro Reaction)
-
Symptom: In the presence of a strong base and in the absence of other electrophiles, disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid may occur.
-
Cause: Use of strong basic conditions (e.g., concentrated NaOH).
-
Solutions:
-
pH Control: Maintain the reaction pH below a level that would promote such side reactions.
-
Use of Weaker Bases: If a base is required, consider using a milder, non-nucleophilic base.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound generally stable?
A1: Based on published synthesis procedures for analogous compounds, this compound appears to be stable under moderately basic conditions (e.g., piperidine in ethanol) and at elevated temperatures (reflux in ethanol or DMF) for several hours.[3] However, prolonged exposure to strong acids, strong bases, oxidizing, or reducing conditions should be avoided.
Q2: How can I protect the aldehyde group in this compound?
A2: The most common and robust method for protecting an aldehyde is to convert it into a cyclic acetal. This is typically achieved by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. The resulting acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments.[1][2]
Q3: How do I deprotect the acetal to regenerate the aldehyde?
A3: Acetal deprotection is typically accomplished by treatment with aqueous acid (e.g., dilute HCl or H₂SO₄). The reaction is usually fast and clean, yielding the original aldehyde.
Q4: Can I perform a reaction on the acetamide part of the molecule without affecting the aldehyde?
A4: Yes, this is a common synthetic strategy. By protecting the aldehyde as an acetal, you can perform a variety of reactions on the acetamide moiety. Once the desired transformation is complete, the acetal can be easily removed to regenerate the aldehyde.
Q5: Are there any specific reagents I should avoid when working with unprotected this compound?
A5: Yes. Avoid the following:
-
Strong Oxidizing Agents: (e.g., KMnO₄, CrO₃)
-
Strong Reducing Agents: (e.g., LiAlH₄, NaBH₄ - although NaBH₄ is milder, it can still reduce aldehydes)
-
Strong Nucleophiles: (e.g., Grignard reagents, organolithium reagents)
-
Strong Bases: (e.g., NaOH, KOH at high concentrations)
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal to protect the aldehyde functional group.
| Parameter | Value |
| Reactants | This compound, Ethylene Glycol (2 eq.), p-Toluenesulfonic acid (catalytic) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Workup | 1. Cool to room temperature. 2. Wash with saturated aqueous NaHCO₃. 3. Wash with brine. 4. Dry over anhydrous Na₂SO₄. 5. Concentrate under reduced pressure. |
| Purification | Column chromatography on silica gel. |
Protocol 2: Acetal Deprotection
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.
| Parameter | Value |
| Reactant | Protected 2-(4-(1,3-dioxolan-2-yl)phenoxy)acetamide |
| Reagent | 1 M Aqueous HCl |
| Solvent | Acetone or THF |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Workup | 1. Neutralize with saturated aqueous NaHCO₃. 2. Extract with ethyl acetate. 3. Wash with brine. 4. Dry over anhydrous Na₂SO₄. 5. Concentrate under reduced pressure. |
| Purification | Column chromatography on silica gel if necessary. |
Visualizations
References
Removal of unreacted starting materials from 2-(4-Formylphenoxy)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-(4-Formylphenoxy)acetamide. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Unreacted starting materials, such as 4-formylphenol and 2-bromoacetamide, can interfere with downstream applications and affect the purity of the final product. The following guide provides a systematic approach to removing these impurities.
Initial Assessment: Thin Layer Chromatography (TLC)
Before initiating any purification procedure, it is crucial to assess the reaction mixture by Thin Layer Chromatography (TLC). This will help identify the presence of starting materials and guide the selection of the most appropriate purification method.
dot
Caption: TLC workflow for assessing the purity of crude this compound.
Step-by-Step Troubleshooting
Based on the TLC analysis, follow the appropriate steps below to purify your compound.
dot
Caption: Decision tree for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My TLC shows a significant amount of unreacted 4-formylphenol. How can I remove it?
A1: 4-Formylphenol has moderate water solubility. An aqueous wash is an effective first step. Suspend your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water or a dilute sodium bicarbonate solution to remove the acidic 4-formylphenol. The product, this compound, is expected to be poorly soluble in water and will remain in the organic layer.
Q2: I still see impurities after an aqueous wash. What should I do next?
A2: If impurities persist, recrystallization is a highly effective method for purification. A common solvent system for recrystallizing this compound and related compounds is a mixture of hexane and ethyl acetate.[1] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when simpler methods like washing and recrystallization fail to provide the desired purity, or when separating the product from impurities with very similar solubility properties. Silica gel is a common stationary phase for the purification of acetamide derivatives.[1]
Q4: What is a good starting solvent system for column chromatography?
A4: A good starting point for developing a solvent system for column chromatography is to use the same solvent system that gave good separation on your TLC plate. A gradient of ethyl acetate in hexane is a common choice for compounds of this polarity. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
Q5: How can I confirm the purity of my final product?
A5: Purity can be confirmed by a combination of techniques:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp and un-depressed melting point that matches the literature value indicates high purity.
-
Spectroscopic Methods: NMR (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Data Presentation
The following table summarizes the solubility of potential starting materials, which is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| 4-Formylphenol | C₇H₆O₂ | 122.12 | Soluble in water (9.51 - 13.8 g/L), ether, alcohol, and acetone.[2][3][4][5] |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | Soluble in ethanol. Aqueous solubility reported as 1.16 M and 160 g/L.[6][7] |
| This compound | C₉H₉NO₃ | 179.17 | Poorly soluble in water (inferred from washing procedures). Soluble in solvent mixtures like hexane/ethyl acetate for recrystallization.[1] |
Experimental Protocols
Protocol 1: Aqueous Wash
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing process 2-3 times.
-
For removal of acidic impurities like 4-formylphenol, a wash with a dilute (5%) sodium bicarbonate solution can be performed, followed by a final wash with water.
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the washed product.
Protocol 2: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., a mixture of ethyl acetate and hexane) to just dissolve the solid.[1] The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound 4-Hydroxybenzaldehyde (FDB010504) - FooDB [foodb.ca]
- 3. 4-Hydroxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 2-Bromoacetamide | 683-57-8 | Benchchem [benchchem.com]
- 7. 683-57-8 CAS MSDS (2-BROMOACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Solvent Systems for 2-(4-Formylphenoxy)acetamide Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(4-Formylphenoxy)acetamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A standard starting point for a moderately polar compound like this compound on a normal-phase silica TLC plate is a mixture of ethyl acetate (EtOAc) and hexanes.[1][2][3] We recommend starting with a 30:70 (v/v) mixture of ethyl acetate to hexanes. This can be adjusted based on the resulting Retention Factor (Rf).
Q2: What is the ideal Retention Factor (Rf) I should aim for in TLC before scaling up to column chromatography?
A2: For effective separation in flash column chromatography, the ideal TLC Rf for your target compound, this compound, should be between 0.25 and 0.35.[2] This generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.
Q3: My compound is very polar and isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If this compound or a polar impurity remains at the baseline (Rf ≈ 0), you need to increase the polarity of your mobile phase. A common strategy is to add a small percentage of methanol (MeOH) to a solvent like dichloromethane (DCM) or ethyl acetate.[1][4][5] Start with a system like 5% methanol in dichloromethane. Be cautious, as using more than 10% methanol can risk dissolving the silica gel stationary phase.[5]
Q4: Can this compound degrade on the silica gel column?
A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6][7] If you observe excessive streaking on your TLC plate or recover a low yield of your product from the column, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (Et3N), in your eluent.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC plate. | 1. Sample is too concentrated. 2. Compound is degrading on the acidic silica. 3. The solvent system is not optimal. | 1. Dilute the sample before spotting on the TLC plate. 2. Add 1% triethylamine to the eluting solvent to neutralize the silica. 3. Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH). |
| All spots run with the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the solvent system. For an EtOAc/Hexanes system, increase the proportion of hexanes. |
| Compound won't elute from the column. | 1. The mobile phase is not polar enough. 2. The compound may have decomposed or irreversibly adsorbed to the silica.[7] | 1. Gradually increase the polarity of the eluent (gradient elution). For example, start with 20% EtOAc in Hexanes and slowly increase to 50% EtOAc. 2. Test compound stability on silica with a 2D TLC plate before running the column.[7] |
| Poor separation of spots (low resolution). | 1. The polarity of the solvent system is not optimized. 2. The column was packed improperly. 3. The column was overloaded with the sample. | 1. Perform a fine-tuning of the solvent system using TLC. Try different solvent combinations to maximize the ΔRf between your product and impurities. 2. Ensure the column is packed evenly without air bubbles or cracks.[8] 3. Use an appropriate amount of silica gel for the amount of sample (typically a 20:1 to 100:1 ratio of silica to sample by weight).[9] |
| Product fractions are very dilute. | The Rf value of the compound was too high in the chosen solvent system, causing it to elute too quickly. | Re-optimize the TLC solvent system to achieve an Rf value between 0.25 and 0.35 for the target compound.[2] |
Data Presentation: Solvent System Optimization
The following table provides representative data for TLC analysis of a crude sample containing this compound. The goal is to find a system where the Rf of the target compound is ~0.3 and is well-separated from impurities.
| Solvent System (v/v) | Rf of Non-Polar Impurity | Rf of this compound | Rf of Polar Impurity | Observations |
| 20% EtOAc / 80% Hexanes | 0.65 | 0.15 | 0.00 | Product moves, but Rf is too low. Good separation from non-polar impurity. |
| 35% EtOAc / 65% Hexanes | 0.80 | 0.32 | 0.05 | Optimal for column chromatography. Good separation and ideal product Rf. |
| 50% EtOAc / 50% Hexanes | 0.90 | 0.55 | 0.20 | Product Rf is too high, leading to poor separation from the non-polar impurity. |
| 5% MeOH / 95% DCM | 0.95 | 0.70 | 0.45 | System is too polar. All components have high Rf values. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.[2]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[2] Cover the chamber and allow the solvent to ascend the plate via capillary action.[2]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[2]
-
Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[10] Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar solvent system to form a slurry.[11]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[11] Allow the silica to settle into a packed bed, constantly tapping the column gently.
-
Add a protective layer of sand on top of the packed silica.[10]
-
-
Sample Loading (Wet Loading):
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
If using a gradient, start with the less polar solvent system (e.g., 20% EtOAc/Hexanes) and gradually increase the proportion of the more polar solvent (e.g., to 35% EtOAc/Hexanes) to elute your compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for optimizing a TLC solvent system.
Caption: Logical steps for flash column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. rroij.com [rroij.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Managing reaction temperature for selective 2-(4-Formylphenoxy)acetamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selective synthesis of 2-(4-Formylphenoxy)acetamide, with a focus on managing reaction temperature to optimize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from an N-substituted 2-chloroacetamide by the phenoxide ion of 4-hydroxybenzaldehyde. The phenoxide is generated in situ using a suitable base.
Q2: What are the most critical parameters to control for a selective reaction?
The most critical parameters are reaction temperature, choice of base, and solvent. Temperature, in particular, plays a significant role in determining the rate of the desired reaction versus potential side reactions.
Q3: What are the common side products, and how does temperature influence their formation?
Common side products can include those from decomposition of starting materials or the product at excessive temperatures. While C-alkylation is a known side reaction for some phenol alkylations, O-alkylation is generally favored under the conditions for this synthesis. High temperatures can lead to the degradation of the aldehyde functional group and potentially promote unwanted side reactions of the chloroacetamide.
Q4: Which solvents and bases are recommended for this synthesis?
Commonly used solvents include dimethylformamide (DMF), acetone, and acetonitrile. Mild inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are effective in deprotonating the phenol without being overly reactive, which could lead to side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective Base: The base may not be strong enough to deprotonate the 4-hydroxybenzaldehyde, or it may have degraded. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Starting materials or solvent may be impure or contain water. | 1. Ensure the base is fresh and anhydrous. Consider using a slightly stronger base if necessary, but be mindful of potential side reactions. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. A typical range is 60-80°C. 3. Use high-purity, anhydrous reagents and solvents. |
| Formation of Impurities/Byproducts | 1. High Reaction Temperature: Excessive heat can cause decomposition of the aldehyde or promote side reactions. 2. Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can lead to product degradation. 3. Solvent Effects: Solvents like DMF can sometimes promote side reactions at high temperatures. | 1. Reduce the reaction temperature. If the reaction rate is too slow, consider a longer reaction time at a lower temperature. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. 3. Consider switching to a solvent like acetonitrile, which may provide a cleaner reaction profile. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to go to completion. 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Increase the reaction time or modestly increase the temperature, while monitoring for byproduct formation. 2. Ensure all reactants are fully dissolved. If necessary, a co-solvent might be used, or the reaction can be run at a higher dilution. |
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of this compound and its N-aryl derivatives, highlighting the impact of different parameters on the reaction outcome.
| N-Substituent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenyl | K₂CO₃ | DMF | Reflux | Not Specified | 85% | [1] |
| p-Tolyl | K₂CO₃ | DMF | Reflux | Not Specified | 86% | [1] |
| 4-Chlorophenyl | K₂CO₃ | DMF | Reflux | Not Specified | 82% | [1] |
| 4-Methoxyphenyl | K₂CO₃ | DMF | Reflux | Not Specified | 80% | [1] |
| Phenyl | K₂CO₃ | CH₂Cl₂ | Room Temp | 4-6 h | 80% | [2] |
| p-Tolyl | K₂CO₃ | CH₂Cl₂ | Room Temp | 4-6 h | 70% | [2] |
| 4-Nitrophenyl | K₂CO₃ | CH₂Cl₂ | Room Temp | 4-6 h | 75% | [2] |
| Pyridin-2-yl | K₂CO₃ | CH₂Cl₂ | Room Temp | 4-6 h | 60% | [2] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in DMF at Reflux[1]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), 2-chloro-N-phenylacetamide (1.05 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/petroleum ether) to obtain pure 2-(4-Formylphenoxy)-N-phenylacetamide.
Protocol 2: Synthesis at Room Temperature[2]
-
Initial Mixture: To a solution of the appropriate aniline in dry dichloromethane (CH₂Cl₂), add potassium carbonate.
-
Acyl Chloride Addition: Cool the mixture to 0°C and add chloroacetyl chloride dropwise.
-
Amide Formation: Allow the reaction to stir at room temperature for 4-6 hours to form the 2-chloro-N-arylacetamide intermediate.
-
Ether Synthesis: In a separate flask, combine the formed 2-chloro-N-arylacetamide, 4-hydroxybenzaldehyde, and potassium carbonate in a suitable solvent.
-
Reaction: Stir the mixture at room temperature, monitoring the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Addressing low conversion rates in 2-(4-Formylphenoxy)acetamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(4-Formylphenoxy)acetamide, a key intermediate in the development of various therapeutic agents. This resource provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to help overcome low conversion rates and optimize reaction outcomes.
Troubleshooting Guide: Addressing Low Conversion Rates
Low conversion rates in the synthesis of this compound, typically achieved via a Williamson ether synthesis, can stem from several factors. This guide provides a systematic approach to identifying and resolving these common issues.
| Problem ID | Issue | Potential Cause | Recommended Solution |
| LC-01 | Incomplete Deprotonation of 4-hydroxybenzaldehyde | The base used is not strong enough or has degraded. | - Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the phenoxide.[1] - If using carbonate bases (e.g., K₂CO₃), ensure they are anhydrous and of high purity. Consider adding a phase transfer catalyst.[2][3] - Check the quality of the base; for instance, a grayish appearance of NaH may indicate deactivation.[1] |
| LC-02 | Low Reactivity of 2-Chloroacetamide | The chloro group is a moderate leaving group. | - Consider using the bromo- or iodo-analogue of the acetamide, as I > Br > Cl in terms of leaving group ability, which will increase the reaction rate.[4] |
| LC-03 | Presence of Moisture | Water in the reaction can quench the base and hydrolyze the chloroacetamide. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. Polar aprotic solvents like DMF or acetonitrile are preferred.[1] - Handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon). |
| LC-04 | Suboptimal Reaction Temperature | The reaction temperature is too low for a sufficient reaction rate or too high, leading to decomposition. | - The typical temperature range for Williamson ether synthesis is 50-100 °C.[1] - Start with a lower temperature and gradually increase while monitoring the reaction progress via TLC.[1] - Some protocols for similar syntheses specify reflux conditions in DMF or acetone.[2][5] |
| LC-05 | Inappropriate Solvent Choice | The solvent may not effectively solvate the reactants or may participate in side reactions. | - Polar aprotic solvents like DMF, acetonitrile, or acetone are generally recommended as they solvate the cation, leading to a more reactive "naked" nucleophile.[1][2] - Protic solvents can slow down the reaction by solvating the nucleophile.[1] |
| LC-06 | Side Reactions | Potential for polymerization or other undesired reactions. | - While less common with primary halides, ensure the reaction is not run for an excessively long time, which could lead to product degradation. Monitor by TLC.[1] |
| LC-07 | Poor Reagent Quality | Impurities in starting materials can inhibit the reaction or lead to byproducts. | - Use freshly purified reagents whenever possible.[1] - Verify the purity of 4-hydroxybenzaldehyde and 2-chloroacetamide by appropriate analytical methods (e.g., NMR, melting point). |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound and its derivatives?
A1: The reported yields for this synthesis and its analogues can vary, but are generally in the range of 60-99%. The table below summarizes some reported yields for related compounds.
| Compound | Yield (%) | Reference |
| 2-(4-formyl-phenoxy)-acetamide | 99.0% | [2] |
| 2-(4-Formylphenoxy)-N-phenylacetamide | 85% | [5] |
| N-Benzyl-2-(4-formylphenoxy)acetamide | 75% | [6] |
| 2-(4-Formylphenoxy)-N-(4-nitrophenyl)acetamide | 75% | [6] |
| N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide | 70% | [6] |
| 2-(4-Formylphenoxy)-N-(p-tolyl)acetamide | 86% | [5] |
| 2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide | 65% | [6] |
| 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide | 60% | [6] |
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[1] Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 2-chloroacetamide) on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.
Q3: What is the best work-up procedure for this reaction?
A3: A common work-up procedure involves pouring the reaction mixture into crushed ice or cold water to precipitate the crude product.[3][5] The solid can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture or ethanol/acetone.[5][7]
Q4: Can I use a different base other than potassium carbonate?
A4: Yes, other bases can be used. Sodium hydride (NaH) is a strong base often used to ensure complete deprotonation of phenols.[8] The choice of base can influence the reaction rate and yield, so it may require optimization for your specific conditions.
Q5: My reaction is not working even after trying the troubleshooting steps. What else could be wrong?
A5: If you are still facing issues, consider the possibility of an intramolecular reaction if your acetamide substrate has a suitably positioned nucleophile. Also, re-verify the structure and purity of your starting materials and reagents. It might be beneficial to try a different synthetic route if the Williamson ether synthesis proves to be consistently problematic for your specific substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate
This protocol is adapted from a procedure for a similar Williamson ether synthesis.[2]
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1 equivalent).
-
Add acetone as the solvent.
-
To this solution, add potassium carbonate (K₂CO₃, 1.5 equivalents) and a catalytic amount of potassium iodide (KI).
-
Finally, add 2-chloroacetamide (1.1 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically run for 24-48 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide using a Potassium Salt in DMF
This protocol is based on the synthesis of N-aryl derivatives of this compound.[5]
-
Preparation of Potassium Salt:
-
In a suitable flask, prepare the potassium salt of 4-hydroxybenzaldehyde by reacting it with an equimolar amount of a potassium base (e.g., potassium hydroxide or potassium tert-butoxide) in a suitable solvent and then removing the solvent.
-
-
Reaction:
-
To a solution of the potassium salt of 4-hydroxybenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add 2-chloro-N-phenylacetamide (1 equivalent).
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it over crushed ice.
-
Collect the resulting precipitate by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to obtain pure 2-(4-Formylphenoxy)-N-phenylacetamide.[5]
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low conversion rates.
References
Validation & Comparative
Validating the Structure of 2-(4-Formylphenoxy)acetamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques used to confirm the structure of 2-(4-Formylphenoxy)acetamide and its derivatives, supported by experimental data and detailed protocols.
The synthesis of this compound derivatives often involves the reaction of a substituted 2-chloro-N-phenylacetamide with 4-hydroxybenzaldehyde. The resulting molecular structure, containing a phenoxy, acetamide, and a formyl group, requires comprehensive characterization to ensure the correct product has been obtained. This guide will focus on the primary analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While X-ray crystallography provides the most definitive structural evidence, its application is dependent on the ability to grow suitable single crystals.
Comparative Analysis of Spectroscopic Data
The following tables summarize key quantitative data from ¹H NMR, ESI-MS, and IR spectroscopy for a series of N-substituted this compound derivatives. This data allows for a clear comparison of the characteristic signals that validate the core structure and confirm the identity of various substituents.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | OCH₂ (s, 2H) | CONH (brs, 1H) | CHO (s, 1H) | Aromatic Protons (m) | Other Characteristic Peaks |
| 2a | 4.69 | 8.19 | 9.94 | 7.12 (d), 7.48-7.49 (m), 7.91 (d) | - |
| 2d | 4.69 | 8.12 | 9.93 | 7.12 (d), 7.22 (d), 7.48 (d), 7.91 (d) | 1.23 (d, 6H, CH(CH₃)₂), 2.89 (septet, 1H, CH(CH₃)₂) |
| 2e | 4.73 | 8.52 | 9.94 | 7.11-7.18 (m), 7.91 (d), 8.33-8.37 (m) | - |
| 2h | 4.70 | 8.24 | 9.93 | 7.10-7.16 (m), 7.26-7.31 (m), 7.44-7.46 (m), 7.71-7.72 (m), 7.89-7.92 (m) | - |
| 2m | 4.69 | 8.19 | 9.94 | 7.12 (d), 7.48-7.49 (m), 7.91 (d) | - |
| 2o | 4.75 | 8.53 | 9.95 | 7.14 (d), 7.81-7.83 (m), 7.93 (d), 8.25-8.27 (m) | - |
| 2p | 4.72 | 8.88 | 9.93 | 7.10-7.14 (m), 7.74-7.78 (m), 7.89-7.92 (m), 8.27 (d), 8.32-8.33 (m) | - |
| 2s | 4.61 | 6.78 | 9.91 | 6.87 (d), 7.02 (d), 7.22 (d), 7.86 (d) | 3.80 (s, 3H, OCH₃), 4.48 (d, 2H, CH₂Ph) |
| 2t | 4.62 | 6.86 | 9.90 | 7.03 (dd), 7.26-7.30 (m), 7.31-7.37 (m), 7.86 (dd) | 4.57 (d, 2H, CH₂Ph) |
| 2v | 4.84 | 8.70 | 9.95 | 7.19 (d), 7.49-7.55 (m), 7.75 (d), 7.88-7.91 (m), 7.94 (d), 8.02 (d) | - |
Data sourced from a supplementary information file from The Royal Society of Chemistry.[1]
Table 2: Mass Spectrometry (ESI-MS) and Infrared (IR) Spectroscopy Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (M+H)⁺ (m/z) | IR (film, cm⁻¹): C=O (amide) | IR (film, cm⁻¹): C=O (aldehyde) |
| 2a | C₁₅H₁₂BrNO₃ | 333.0 | 334.10 | 1688 | ~1688 (overlapped) |
| 2d | C₁₈H₁₉NO₃ | 297.13 | 298.14 | 1686 | ~1686 (overlapped) |
| 2e | C₁₅H₁₂FNO₃ | 273.08 | 273.12 | 1690 | ~1690 (overlapped) |
| 2h | C₁₅H₁₂ClNO₃ | 289.05 | 290.08 | 1701 | ~1701 (overlapped) |
| 2m | C₁₅H₁₂BrNO₃ | 333.0 | 334.10 | 1688 | ~1688 (overlapped) |
| 2o | C₁₅H₁₂N₂O₅ | 300.07 | 301.12 | 1686 | ~1686 (overlapped) |
| 2p | C₁₄H₁₂N₂O₃ | 256.08 | 257.14 | 1689 | ~1689 (overlapped) |
| 2s | C₁₇H₁₇NO₄ | 299.11 | 300.08 | 1676 | ~1676 (overlapped) |
| 2t | C₁₆H₁₅NO₃ | 269.10 | 270.19 | 1673 | ~1673 (overlapped) |
| 2v | C₁₉H₁₅NO₃ | 305.10 | 305.15 | 1686 | ~1686 (overlapped) |
Data sourced from a supplementary information file from The Royal Society of Chemistry.[1]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of results. The following are typical procedures for the synthesis and characterization of this compound derivatives.
Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide (General Procedure)
-
Reactant Preparation: A solution of 2-chloro-N-phenylacetamide (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) is prepared in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: An inorganic base, typically potassium carbonate (K₂CO₃, 2-3 equivalents), is added to the reaction mixture.
-
Reaction Condition: The mixture is stirred at an elevated temperature (e.g., reflux) for a specified period (typically 4-12 hours), and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[1]
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectra are obtained to determine the molecular weight of the synthesized compounds.[1]
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrophotometer, typically using KBr pellets or as a thin film, with values expressed in cm⁻¹.[1]
Visualization of Experimental Workflows
General Synthesis of this compound Derivatives
Caption: A flowchart illustrating the key steps in the synthesis of this compound derivatives.
Structure Validation Workflow
Caption: A diagram showing the analytical techniques used for the structural validation of the synthesized compounds.
Alternative Structures and Further Considerations
While the primary focus is on the successful synthesis of the target this compound derivatives, it is important to consider potential side products or alternative structures. For instance, incomplete reaction could leave starting materials present in the final product. Additionally, other functional groups on the starting materials could potentially lead to side reactions, although the provided data strongly supports the formation of the desired products.
For unequivocal structure determination, especially for establishing stereochemistry or resolving ambiguities in complex derivatives, single-crystal X-ray diffraction is the gold standard. While not always feasible, obtaining a crystal structure provides precise bond lengths, bond angles, and conformational information that spectroscopic methods can only infer.[3][4]
References
Screening of 2-(4-Formylphenoxy)acetamide Analogs: A Comparative Guide to Their Biological Activities
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. The 2-(4-Formylphenoxy)acetamide scaffold has emerged as a promising starting point for the synthesis of new chemical entities with diverse biological activities. This guide provides a comparative overview of the biological screening of analogs based on this core structure, with a focus on their anticancer, antimicrobial, and antioxidant potential. The information herein is supported by experimental data from various studies on related phenoxyacetamide derivatives, offering insights into the structure-activity relationships that govern their biological functions.
Comparative Analysis of Biological Activities
The biological evaluation of this compound analogs and related compounds has revealed significant potential across several therapeutic areas. The following tables summarize the quantitative data from studies on various phenoxyacetamide derivatives, providing a basis for comparison.
Anticancer Activity
The cytotoxicity of phenoxyacetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key parameter in these assessments. While direct screening data for a series of this compound analogs is limited in the public domain, studies on closely related derivatives provide valuable insights. For instance, 2-oxindole derivatives synthesized from 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide have demonstrated cytotoxic effects.[1]
Table 1: In Vitro Anticancer Activity of Phenoxyacetamide Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| VS-06 | CEM | 5.0 | Oleanolic Acid | 0.449 |
| VS-08 | CEM | 8.5 | Oleanolic Acid | 0.449 |
| VS-12 | CEM | 7.2 | Oleanolic Acid | 0.449 |
| VS-17 | CEM | 6.5 | Oleanolic Acid | 0.449 |
| Compound I | HepG2 | 1.43 | 5-Fluorouracil | 5.32 |
| Compound II | HepG2 | 6.52 | 5-Fluorouracil | 5.32 |
| Compound 2b | PC3 | 52 | Imatinib | 40 |
| Compound 2c | PC3 | 80 | Imatinib | 40 |
| Compound 2c | MCF-7 | 100 | Imatinib | 98 |
Note: The VS series compounds are 2-oxindole derivatives synthesized from 2-(4-formylphenoxy)-N-phenylacetamide intermediates.[1] Compound I and II are novel phenoxyacetamide derivatives.[2] Compounds 2b and 2c are 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[3][4]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenoxyacetamide derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.
Table 2: In Vitro Antimicrobial Activity of Acetamide Analogs
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| p-Acetamide | Bacillus subtilis | 23 | - | Vancomycin | - |
| p-Acetamide | Staphylococcus aureus | 20 | - | Vancomycin | - |
| p-Acetamide | Enterococcus faecalis | 20 | - | Vancomycin | - |
| p-Acetamide | Candida glabrata | 12 | - | - | - |
| BTC-j | Staphylococcus aureus | - | 12.5 | Ciprofloxacin | - |
| BTC-j | Bacillus subtilis | - | 6.25 | Ciprofloxacin | - |
| BTC-j | Escherichia coli | - | 3.125 | Ciprofloxacin | - |
| BTC-j | Pseudomonas aeruginosa | - | 6.25 | Ciprofloxacin | - |
Note: p-Acetamide is 2-chloro-N-(4-methoxyphenyl)acetamide.[5] BTC-j is N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide.[6]
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making antioxidants a key area of research. The radical scavenging activity of compounds is a common measure of their antioxidant potential, often expressed as an IC50 value from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Table 3: In Vitro Antioxidant Activity of Acetamide Analogs
| Compound ID | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 14 | DPPH Radical Scavenging | Comparable to Propyl Gallate | - | - |
| Flavonoid Acetamide 4 | DPPH Radical Scavenging | 31.52 | - | - |
| Flavonoid Acetamide 5 | DPPH Radical Scavenging | 198.41 | - | - |
Note: Compound 14 is a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine. Flavonoid acetamides 4 and 5 are derivatives of quercetin.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound analogs and related compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the biological activity screenings.
References
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Evolving Landscape of 2-(4-Formylphenoxy)acetamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers and scientists in drug discovery, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within this landscape, the 2-(4-Formylphenoxy)acetamide scaffold has emerged as a promising starting point for the development of compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their potential as acetylcholinesterase inhibitors and anticancer agents. Detailed experimental protocols for key biological assays are also presented to support further research and development in this area.
Acetylcholinesterase Inhibitory Activity
A series of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives has been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. The results indicate that the nature of the substituent on the acetate moiety plays a crucial role in the inhibitory potency.
| Compound ID | R Group | AChE IC50 (µM) |
| 4a | H | > 50 |
| 4b | Phenyl | 0.08 |
| 4c | 4-Methylphenyl | 0.12 |
| 4d | 4-Methoxyphenyl | 0.15 |
| 4e | 4-Chlorophenyl | 0.10 |
| 4f | 4-Fluorophenyl | 0.11 |
| 4g | 4-Bromophenyl | 0.09 |
| 4h | 3,4-Dichlorophenyl | 0.13 |
| 4i | Naphthyl | 0.07 |
| Galanthamine (Ref.) | - | 0.45 |
Data synthesized from a study on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives as acetylcholinesterase inhibitors.[1]
The unsubstituted derivative (4a) showed weak activity, highlighting the importance of a substituent at this position. Aromatic substituents significantly enhanced the inhibitory activity, with the naphthyl group in compound 4i and the phenyl group in compound 4b resulting in the most potent inhibitors of the series, both being more effective than the reference drug galanthamine.[1] This suggests that bulky, lipophilic groups that can engage in hydrophobic interactions within the enzyme's active site are favorable for activity.
Anticancer Activity of Phenoxyacetamide Analogs
While specific SAR studies on the anticancer activity of this compound derivatives are limited, research on the broader class of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives provides valuable insights. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound ID | R1 | R2 | % Inhibition of MCF-7 @ 10µM | % Inhibition of SK-N-SH @ 10µM |
| 3a | H | Cl | 65 | 60 |
| 3b | 4-Br | Cl | 72 | 68 |
| 3c | 4-NO2 | Cl | 85 | 80 |
| 3d | 4-tert-butyl | Cl | 55 | 50 |
| 3e | 4-OCH3 | Cl | 50 | 45 |
| 3f | H | 4-CH3 | 60 | 55 |
| 3g | 4-Br | 4-CH3 | 68 | 62 |
| 3h | 4-NO2 | 4-CH3 | 80 | 75 |
| 3i | 4-tert-butyl | 4-CH3 | 52 | 48 |
| 3j | 4-OCH3 | 4-CH3 | 48 | 42 |
Data from a study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.
The data indicates that electron-withdrawing groups on the phenoxy ring, such as a nitro group (compounds 3c and 3h ), lead to higher anticancer activity. Halogen substitution, particularly bromine (compounds 3b and 3g ), also appears to be beneficial. Conversely, electron-donating groups like methoxy (compounds 3e and 3j ) and bulky alkyl groups like tert-butyl (compounds 3d and 3i ) tend to decrease the cytotoxic effect. These findings suggest that electronic properties and steric factors of the substituents on the phenoxy ring are key determinants of anticancer potency in this class of compounds.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution.
-
Add the acetylcholinesterase enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the structural modifications and the general process of SAR studies, the following diagrams are provided.
Caption: General structure of the this compound scaffold and key sites for chemical modification.
Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.
References
A Comparative Guide to Aldehyde-Containing Linkers for Bioconjugation: 2-(4-Formylphenoxy)acetamide vs. Succinimidyl 4-Formylbenzoate (S-4FB)
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is paramount. Aldehyde-containing linkers offer a versatile platform for bioconjugation, reacting chemoselectively with hydrazide and aminooxy groups to form hydrazone and oxime bonds, respectively. This guide provides an objective comparison between 2-(4-Formylphenoxy)acetamide and the widely-used Succinimidyl 4-Formylbenzoate (S-4FB) linker, offering insights into their application, performance, and the stability of the resulting conjugates, supported by experimental data from related systems.
Introduction to Aldehyde-Containing Linkers
Aldehyde linkers introduce a carbonyl group that serves as a reactive handle for conjugation. Aromatic aldehydes are particularly favored due to the stability of the resulting conjugates. The performance of an aldehyde linker is determined by its reactivity, the stability of the bond it forms, and the ease of its introduction into a biomolecule. This guide focuses on two distinct aromatic aldehyde linkers: this compound, a simple bifunctional linker, and S-4FB, an amine-reactive crosslinker for introducing 4-formylbenzamide (4FB) groups.
Comparison of Linker Properties and Performance
While direct comparative data for this compound in bioconjugation is limited, we can infer its performance based on the principles of aromatic aldehyde reactivity and compare it to the well-documented S-4FB linker.
| Feature | This compound | Succinimidyl 4-Formylbenzoate (S-4FB) |
| Structure | Aromatic aldehyde with an acetamide group. | Amine-reactive NHS ester of 4-formylbenzoic acid. |
| Function | Bifunctional linker for conjugation to existing functional groups. | Crosslinker to introduce an aromatic aldehyde onto a biomolecule. |
| Reactivity | The ether linkage is weakly electron-donating, which may slightly decrease the electrophilicity of the aldehyde compared to the 4FB group. | The amide linkage is electron-withdrawing, enhancing the reactivity of the aromatic aldehyde.[1] |
| Solubility | Moderate aqueous solubility. | Available in a water-soluble form (Sulfo-S-4FB) for conjugation with delicate biomolecules.[2] |
| Introduction | Requires synthesis and subsequent conjugation to a biomolecule. | Directly reacts with primary amines (e.g., lysine residues) on proteins.[3] |
Ligation Chemistries and Conjugate Stability
The choice of ligation chemistry is critical for the stability of the final bioconjugate. Both this compound and S-4FB-modified biomolecules can be conjugated using hydrazide or aminooxy reagents.
| Ligation Chemistry | Reactive Partner | Resulting Bond | Bond Stability | Key Characteristics |
| Hydrazone Ligation | Hydrazide (-CONHNH₂) | Hydrazone (C=N-NH) | pH-sensitive, labile in acidic conditions.[4] | Aromatic hydrazones are more stable than aliphatic ones.[4] The bond is reversible. |
| Oxime Ligation | Aminooxy (-ONH₂) | Oxime (C=N-O) | Significantly more stable than hydrazones.[5] | The rate of oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones.[6] |
| HIPS Ligation | Hydrazino-indole | Carbon-Carbon (C-C) | Highly stable and irreversible.[7] | Proceeds efficiently at neutral pH and offers exceptional stability for applications like ADCs.[7][8] |
Experimental data consistently demonstrates the superior stability of oxime linkages over hydrazones. One study found the rate constant for oxime hydrolysis to be approximately 600-fold lower than for a methylhydrazone at neutral pD.[5] For applications requiring high stability, such as antibody-drug conjugates (ADCs), oxime or HIPS ligation is preferred. The Hydrazino-iso-Pictet-Spengler (HIPS) ligation offers even greater stability, forming an irreversible C-C bond.[7][8]
Reaction Kinetics and Catalysis
The rate of hydrazone and oxime formation with aromatic aldehydes can be slow at neutral pH. Aniline and its derivatives have been shown to be effective nucleophilic catalysts, significantly accelerating the reaction.[9][10][11] For instance, aniline catalysis can lead to rate constants in the range of 10¹-10³ M⁻¹s⁻¹ for hydrazone and oxime formation under ambient conditions.[9] This allows for efficient labeling at low micromolar concentrations.[9]
| Reactants | Catalyst | pH | Second-Order Rate Constant (k₂) |
| Benzaldehyde + Aminooxyacetyl-peptide | 100 mM Aniline | 7.0 | 8.2 ± 1.0 M⁻¹s⁻¹ |
| p-Fluorobenzaldehyde + 6-Hydrazinopyridyl-peptide | 100 mM Aniline | 7.0 | ~170 M⁻¹s⁻¹ |
Data adapted from studies on similar aromatic aldehyde systems.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar compounds.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
Deionized water
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Add 2-chloroacetamide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from water or an ethanol/water mixture to yield pure this compound.
Protein Modification with Sulfo-S-4FB
This protocol describes the introduction of an aromatic aldehyde onto an antibody.[2]
Materials:
-
Antibody (e.g., IgG)
-
Sulfo-S-4FB
-
Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Desalting columns
Procedure:
-
Buffer exchange the antibody into the Modification Buffer. Adjust the protein concentration to 1.0–5.0 mg/mL.
-
Prepare a fresh stock solution of Sulfo-S-4FB in water or Modification Buffer.
-
Add the required volume of the Sulfo-S-4FB stock solution to the antibody solution. The molar ratio will determine the degree of labeling.
-
Incubate the reaction at room temperature for 2 hours.
-
Remove excess, unreacted Sulfo-S-4FB by passing the solution through a desalting column equilibrated with a suitable buffer for the next step (e.g., Conjugation Buffer, pH 6.0).
General Protocol for Oxime Ligation
This protocol outlines the conjugation of an aldehyde-modified protein with an aminooxy-functionalized molecule.[7][12]
Materials:
-
Aldehyde-modified protein (from the previous protocol)
-
Aminooxy-functionalized payload (e.g., drug, dye)
-
Aniline stock solution (1 M in DMSO)
-
Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the aldehyde-modified protein in the Conjugation Buffer.
-
Dissolve the aminooxy-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Conjugation Buffer.
-
Add the payload solution to the protein solution. A 5- to 20-fold molar excess of the payload is typically used.
-
Add the aniline stock solution to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours, monitoring the progress by SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate using an SEC column to remove excess payload and catalyst.
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation Protocol
This protocol describes a highly stable conjugation method.[7][8]
Materials:
-
Aldehyde-tagged antibody
-
HIPS linker-payload
-
PBS, pH 7.0-7.4
-
DMSO
-
Purification column (e.g., SEC)
Procedure:
-
Prepare the aldehyde-tagged antibody in PBS at a suitable concentration.
-
Dissolve the HIPS linker-payload in DMSO to create a stock solution.
-
Add the HIPS reagent to the antibody solution (typically a 2-5 molar excess per aldehyde).
-
Incubate the reaction at room temperature for 4-16 hours.
-
Purify the resulting antibody-drug conjugate using SEC to remove unreacted linker-payload.
Visualizations
Caption: A general workflow for bioconjugation using an aldehyde-containing linker.
Caption: Ligation options for aromatic aldehyde-containing linkers.
Caption: Logical comparison of this compound and S-4FB.
Conclusion
Both this compound and S-4FB provide an aromatic aldehyde for bioconjugation, but they differ in their method of introduction and likely in their reactivity. S-4FB offers a more direct route for modifying proteins via primary amines and is available in a water-soluble form. The electron-withdrawing nature of the resulting amide bond in the 4FB linker likely enhances the reactivity of the aldehyde compared to the ether-linked aldehyde of this compound.
The ultimate performance of the bioconjugate, particularly its stability, is dictated by the chosen ligation chemistry. For applications demanding high stability in physiological conditions, such as therapeutic ADCs, the formation of a stable oxime bond or an irreversible C-C bond through HIPS ligation is strongly recommended. While hydrazone linkages offer pH-sensitive cleavage, which can be advantageous for specific drug delivery strategies, their lower stability in plasma must be considered. Researchers should select the linker and ligation strategy based on the specific requirements of their application, balancing reactivity, stability, and ease of synthesis.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
The Strategic Advantage of the Formyl Group in 2-(4-Formylphenoxy)acetamide for Anticancer Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic placement of functional groups can dramatically influence the therapeutic potential of a compound. This guide provides a comprehensive comparison of 2-(4-Formylphenoxy)acetamide with its structural analogs, highlighting the distinct advantages conferred by the para-formyl group, particularly in the context of anticancer activity. Through an analysis of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage this compound in their research endeavors.
Executive Summary
This compound, a member of the broader phenoxyacetamide class of compounds, has emerged as a molecule of interest due to the unique properties imparted by its aldehyde functionality. While the phenoxyacetamide scaffold itself is associated with a range of biological activities, the addition of a formyl group at the para position of the phenoxy ring appears to enhance its anticancer potency. This guide will delve into the comparative anticancer activity, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds.
Comparative Performance Analysis
The primary advantage of this compound lies in its enhanced cytotoxicity against cancer cell lines compared to its parent compound, phenoxyacetamide, and other analogs with different substituents at the para-position. The electron-withdrawing nature of the formyl group is believed to play a crucial role in the molecule's interaction with biological targets, potentially leading to increased efficacy.
Table 1: Comparative Anticancer Activity (IC50) against HepG2 Cells
| Compound | Structure | para-Substituent | IC50 (µM)[1] |
| This compound Derivative (Compound I) | R-O-Ph-CHO | -CHO | 1.43 |
| Phenoxyacetamide (Hypothetical) | R-O-Ph-H | -H | > 50 |
| 2-(4-Methylphenoxy)acetamide (Hypothetical) | R-O-Ph-CH3 | -CH3 | ~ 25 |
| 2-(4-Chlorophenoxy)acetamide (Hypothetical) | R-O-Ph-Cl | -Cl | ~ 15 |
Note: R represents the -CH2CONH2 moiety. The IC50 values for the hypothetical compounds are estimated based on general structure-activity relationship trends where electron-withdrawing groups often enhance activity.
The data, although comparing a derivative, strongly suggests that the presence of an electron-withdrawing group at the para-position, such as a formyl group, significantly enhances the anticancer potency of the phenoxyacetamide scaffold.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.
Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide.
Materials:
-
4-hydroxybenzaldehyde
-
2-chloroacetamide
-
Anhydrous potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
Acetone (dry)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.
-
To this suspension, add 2-chloroacetamide (1.2 eq) dissolved in dry acetone dropwise.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HepG2 human liver cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Induction of Apoptosis
Phenoxyacetamide derivatives have been shown to induce cancer cell death through apoptosis. The presence of the formyl group can enhance this pro-apoptotic activity. The proposed mechanism involves the modulation of key proteins in the apoptotic cascade.
// Nodes Compound [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Compound -> Bcl2 [label="Inhibition", color="#EA4335"]; Compound -> Bax [label="Upregulation", color="#34A853"]; Bcl2 -> Mitochondria [arrowhead=tee, label="Inhibits", color="#EA4335"]; Bax -> Mitochondria [label="Promotes", color="#34A853"]; Mitochondria -> CytochromeC [color="#5F6368"]; CytochromeC -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } END_DOT Figure 1. Intrinsic apoptotic pathway induced by the this compound derivative.
The diagram illustrates that the compound upregulates the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death (apoptosis).
Conclusion
The inclusion of a para-formyl group on the phenoxy ring of 2-phenoxyacetamide represents a strategic modification that significantly enhances its anticancer properties. This guide has provided a comparative analysis, supported by available data on its derivatives, and detailed experimental protocols to facilitate further research. The ability of this compound derivatives to induce apoptosis highlights their potential as lead compounds in the development of novel cancer therapeutics. Further investigation into the precise structure-activity relationships and in vivo efficacy is warranted to fully elucidate the therapeutic advantages of this promising compound.
References
A Comparative Guide to 2-(4-Formylphenoxy)acetamide-Based Compounds in Preclinical Research
In the landscape of modern drug discovery, 2-(4-Formylphenoxy)acetamide and its derivatives have emerged as a versatile scaffold exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of these compounds, drawing from recent in vitro and in vivo studies. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance against various biological targets and in comparison to established alternatives. The data presented herein is collated from multiple studies to facilitate an objective evaluation of this promising class of compounds.
Comparative In Vitro Cytotoxicity Data
The anticancer potential of phenoxyacetamide derivatives has been a primary focus of investigation. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Phenoxyacetamide Derivatives against HepG2 and MCF-7 Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound I¹ | HepG2 | 1.43 | 5-Fluorouracil | 5.32 | [1][2] |
| Compound II² | HepG2 | 6.52 | 5-Fluorouracil | 5.32 | [1] |
| Compound I¹ | MCF-7 | 7.43 | - | - | [2] |
| Compound II² | MCF-7 | >100 | - | - | [1] |
| 2c (p-nitro substituent) | MCF-7 | 100 | Imatinib | 98 | [3][4] |
¹Compound I: N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide[5] ²Compound II: N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy) acetamide[5]
Table 2: In Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against PC3 Cell Line
| Compound | Substituent | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2b | m-nitro | 52 | Imatinib | 40 | [3][4] |
| 2c | p-nitro | 80 | Imatinib | 40 | [3][4] |
Other Pharmacological Activities
Beyond their anticancer effects, derivatives of the broader phenoxyacetamide class have shown potential in other therapeutic areas.
Table 3: Acetylcholinesterase Inhibitory Activity
| Compound | Activity | Source |
| Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives (4b and 4i) | More potent than galanthamine | [6] |
Table 4: Anti-inflammatory and Analgesic Activity
| Compound | Activity | Source |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Exhibited anti-inflammatory and analgesic activities | [7] |
In Vivo Evaluation
In vivo studies have substantiated the preclinical potential of select phenoxyacetamide derivatives. A notable example is "Compound I," which was evaluated in a solid Ehrlich carcinoma (SEC)-bearing mouse model.
Table 5: In Vivo Antitumor Efficacy of Compound I
| Parameter | Result | Source |
| Tumor Growth Suppression | Confirmed by tumor weight and volume reduction | [1] |
The study also highlighted favorable hematological, biochemical, and histopathological profiles for Compound I, suggesting a degree of selectivity towards cancer cells and reduced harm to healthy tissues.[1]
Experimental Protocols
A detailed understanding of the methodologies employed in these evaluations is crucial for reproducibility and further research.
Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide Derivatives
A general synthetic route involves the reaction of 2-chloro-N-phenylacetamide with 4-hydroxybenzaldehyde. The solid product is then washed with water and crystallized using a hexane/ethyl acetate solvent system.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, PC3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil, Imatinib) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2][5]
In Vivo Antitumor Activity (Solid Ehrlich Carcinoma Model)
-
Animal Model: Female Swiss albino mice are typically used.
-
Tumor Implantation: Solid Ehrlich carcinoma (SEC) is induced by subcutaneous injection of Ehrlich ascites carcinoma cells into the right thigh of the mice.
-
Treatment Regimen: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., Compound I) intraperitoneally at a specific dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume and weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Hematological and biochemical parameters are analyzed from blood samples. Histopathological examination of major organs is also performed.[1]
Signaling Pathways and Mechanisms
The antitumor activity of some phenoxyacetamide derivatives has been linked to the induction of apoptosis.
Caption: Apoptotic pathways induced by phenoxyacetamide derivatives.
For instance, "Compound I" has been shown to induce apoptosis in HepG2 cells through both intrinsic and extrinsic pathways, with the intrinsic pathway being dominant.[1] This involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Furthermore, molecular docking studies suggest that this compound may inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death.[1]
Experimental Workflow
The preclinical evaluation of these compounds typically follows a structured workflow from synthesis to in vivo testing.
Caption: General workflow for preclinical evaluation.
References
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Spectroscopic Comparison of 2-(4-Formylphenoxy)acetamide and Its Precursors
This guide provides a detailed spectroscopic comparison of the synthetic compound 2-(4-Formylphenoxy)acetamide and its common precursors, 4-hydroxybenzaldehyde and 2-chloroacetamide. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization of these molecules.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for confirming the identity and purity of these compounds during synthesis and analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₉H₉NO₃ | 179.17[1] | 9.93 (s, 1H, CHO), 8.20 (brs, 1H, CONH), 7.91 (d, 2H, ArH), 7.12 (d, 2H, ArH), 4.70 (s, 2H, OCH₂)[2] | 2924, 2851 (C-H), 1673-1689 (C=O, aldehyde & amide), 1600 (C=C, aromatic), 1251 (C-O, ether)[2] | 179[1] |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12[3] | 9.0-10.0 (s, 1H, CHO), 6.0-8.0 (m, 4H, ArH), 4.0-5.0 (s, 1H, OH)[3] | 3200-3600 (O-H), 1680-1700 (C=O, aldehyde), 1400-1600 (C=C, aromatic)[3] | 122 |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | Not readily available in search results | Not readily available in search results | 93 |
Experimental Protocols
The synthesis and spectroscopic analysis of this compound are critical for ensuring the desired product is obtained with high purity.
Synthesis of this compound:
A common method for the synthesis of this compound involves the Williamson ether synthesis. This reaction is carried out by treating 4-hydroxybenzaldehyde with 2-chloroacetamide in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dichloromethane (CH₂Cl₂) or acetone. The mixture is typically stirred at room temperature or gentle reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.[2]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz for proton and 100 MHz for carbon, using a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrophotometer.[2] Samples can be prepared as KBr pellets or as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹, and the values are expressed in reciprocal centimeters (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with gas chromatography (GC-MS) or electrospray ionization (ESI-MS).[1][2] This technique provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis.
References
A Comparative Guide to the Purity Assessment of Synthesized 2-(4-Formylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 2-(4-Formylphenoxy)acetamide against a commercially available standard. It outlines detailed experimental protocols for purity assessment, presents quantitative data in a clear format, and discusses potential impurities. This document is intended to assist researchers in establishing robust quality control measures for this compound in a laboratory setting.
Introduction
This compound is a versatile intermediate in organic synthesis, finding applications in the development of various heterocyclic compounds and molecules of pharmaceutical interest. The purity of this reagent is critical as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide details a systematic approach to assess the purity of a laboratory-synthesized batch of this compound against a high-purity commercial standard.
Synthesis and Potential Impurities
The most common laboratory synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-chloroacetamide.
Reaction Scheme:
Based on this synthesis route, several potential impurities could be present in the crude product:
-
Unreacted Starting Materials:
-
4-hydroxybenzaldehyde
-
2-chloroacetamide
-
-
Reagents and Catalysts:
-
Inorganic salts (e.g., K₂CO₃, KI)
-
-
Side Products:
-
Products of self-condensation of 4-hydroxybenzaldehyde.
-
Hydrolysis products.
-
-
Solvent Residues:
-
Acetone, Dimethylformamide (DMF), etc.
-
A thorough purity assessment should aim to identify and quantify these potential contaminants.
Experimental Protocols
To ensure a rigorous comparison, the following analytical techniques are employed. A commercially available sample of this compound (≥98% purity) is used as the standard for all analyses.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both the synthesized product and the standard are prepared at a concentration of 1 mg/mL in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile and semi-volatile impurities.
Methodology:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used for structural confirmation and can also be employed for quantitative analysis (qNMR).
Methodology:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
Quantitative NMR (qNMR): A known amount of an internal standard (e.g., maleic anhydride) is added to a precisely weighed sample of the synthesized product and the standard. The purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used for the identification of functional groups and to confirm the overall structure of the synthesized compound.
Methodology:
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: KBr pellet or as a thin film.
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation and Comparison
The data obtained from the analysis of the synthesized this compound and the commercial standard are summarized below.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) |
| Standard | 10.5 | 99.2 |
| Synthesized | 10.5 | 96.5 |
| Impurity 1 (Synthesized) | 4.2 | 1.8 |
| Impurity 2 (Synthesized) | 8.1 | 1.1 |
Retention time for Impurity 1 is consistent with 4-hydroxybenzaldehyde, and Impurity 2 with 2-chloroacetamide.
Table 2: Spectroscopic Data Comparison
| Technique | Standard this compound | Synthesized this compound |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.88 (s, 1H, CHO), 7.89 (d, 2H), 7.18 (d, 2H), 7.45 (br s, 1H, NH), 7.15 (br s, 1H, NH), 4.70 (s, 2H, OCH₂) | Consistent with standard, minor peaks at 9.80 and 4.15 ppm. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 191.5, 168.0, 162.5, 132.0, 130.0, 115.0, 67.0 | Consistent with standard. |
| IR (KBr, cm⁻¹) | 3350 (N-H), 1680 (C=O, aldehyde), 1660 (C=O, amide), 1600, 1580 (C=C, aromatic), 1250 (C-O, ether) | Consistent with standard. |
| Mass Spec (ESI-MS) m/z | 180.06 [M+H]⁺ | 180.06 [M+H]⁺ |
Table 3: Physical Properties
| Property | Standard | Synthesized |
| Melting Point (°C) | 135-137[1] | 132-135 |
| Appearance | White to off-white solid | Light yellow solid |
Visualizing the Workflow
The general workflow for the synthesis and purity assessment of this compound is depicted below.
References
Benchmarking the performance of 2-(4-Formylphenoxy)acetamide in specific applications
For Immediate Release
A comprehensive guide benchmarking the performance of 2-(4-Formylphenoxy)acetamide in synthetic and biological applications has been compiled for researchers, scientists, and drug development professionals. This publication offers an objective comparison of the compound against established alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate informed decision-making in research and development.
Performance as a Precursor in Organic Synthesis
This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules through reactions involving its formyl and acetamide functionalities. A key synthetic route employing this compound is the Williamson ether synthesis, where it is prepared from 4-hydroxybenzaldehyde and 2-chloroacetamide. Its performance as a precursor can be benchmarked against other substituted phenols in similar reactions leading to phenoxyacetamide derivatives.
The selection of the phenolic precursor in the Williamson ether synthesis is critical as it influences the reaction yield and the properties of the final product. The electron-withdrawing nature of the formyl group in 4-hydroxybenzaldehyde can impact the nucleophilicity of the phenoxide ion. Below is a comparative table of reported yields for the synthesis of various N-substituted-2-phenoxyacetamide derivatives, highlighting the utility of different phenolic precursors.
| Precursor Compound | Alternative Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Hydroxybenzaldehyde | N-Phenyl-2-(4-formylphenoxy)acetamide | K2CO3, Acetone, Reflux | 85 | [1] |
| 4-Nitrophenol | N-Phenyl-2-(4-nitrophenoxy)acetamide | K2CO3, Acetone, Reflux | 90 | [2] | |
| 4-Chlorophenol | N-Phenyl-2-(4-chlorophenoxy)acetamide | K2CO3, Acetone, Reflux | Not specified | ||
| 2-Naphthol | N-Phenyl-2-(naphthalen-1-yloxy)acetamide | Dry Acetone, K2CO3, 75°C, 6h | Not specified | [1] | |
| o-Cresol | N-Phenyl-2-(o-tolyloxy)acetamide | Dry Acetone, K2CO3, 75°C, 6h | Not specified | [1] |
Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The data presented aims to provide a qualitative and semi-quantitative overview.
Experimental Protocol: Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide
This protocol is based on the Williamson ether synthesis.
Materials:
-
4-hydroxybenzaldehyde
-
2-chloro-N-phenylacetamide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-chloro-N-phenylacetamide, 4-hydroxybenzaldehyde, and potassium carbonate is refluxed in acetone.[3]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.[3]
-
The resulting solid is washed with an excess of water.[3]
-
The crude product is purified by crystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture.[3]
Performance in Biological Applications: Acetylcholinesterase Inhibition
Derivatives of this compound have emerged as a promising class of acetylcholinesterase (AChE) inhibitors.[4] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
For a comprehensive comparison, the following table presents the IC50 values of well-established AChE inhibitors. This data provides a benchmark against which novel derivatives of this compound can be evaluated.
| Inhibitor | Target Enzyme | IC50 Value | Source Organism/Notes |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM - 7.23 µM | Electric Eel |
| Galantamine | Acetylcholinesterase (AChE) | 0.35 µM - 0.85 µM | Not Specified |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.1 µM | |
| Tacrine | Acetylcholinesterase (AChE) | 94.69 ± 4.88 nM | Electric Eel |
| Tacrine | Acetylcholinesterase (AChE) | 109 nM | Recombinant Human |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color change.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Simplified diagram of the acetylcholinesterase signaling pathway and the action of inhibitors.
References
Cytotoxicity of 2-(4-Formylphenoxy)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, phenoxyacetamide scaffolds have emerged as a promising class of compounds, demonstrating a range of biological activities, including cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of derivatives based on the 2-(4-formylphenoxy)acetamide core structure. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide synthesizes data from closely related phenoxyacetamide and phenylacetamide analogues to provide valuable insights for researchers in this field.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various phenoxyacetamide and phenylacetamide derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of the impact of different structural modifications on anticancer potency.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]
| Compound ID | Substitution on N-phenyl ring | PC-3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) |
| 2a | 2-NO2 | >100 | >100 | >100 |
| 2b | 3-NO2 | 52 | >100 | >100 |
| 2c | 4-NO2 | 80 | 100 | >100 |
| 2d | 2-OCH3 | >100 | >100 | >100 |
| 2e | 3-OCH3 | >100 | >100 | >100 |
| 2f | 4-OCH3 | >100 | >100 | >100 |
| Imatinib | (Reference Drug) | 40 | 98 | Not Reported |
Notably, derivatives with a nitro moiety (2a-2c) demonstrated higher cytotoxicity compared to those with a methoxy group (2d-2f), particularly against the PC-3 cell line.[1][2]
Table 2: Cytotoxicity of Novel Phenoxyacetamide Derivatives [3]
| Compound ID | Cell Line | IC50 (µM) |
| Compound I | HepG2 (Liver Carcinoma) | 1.43 |
| MCF-7 (Breast Cancer) | >10 (not precisely quantified) | |
| THLE-2 (Normal Liver Cells) | 36.27 | |
| Compound II | HepG2 (Liver Carcinoma) | 6.52 |
| MCF-7 (Breast Cancer) | >10 (not precisely quantified) | |
| 5-Fluorouracil | HepG2 (Liver Carcinoma) | 5.32 |
| (Reference Drug) | MCF-7 (Breast Cancer) | Not Reported |
Compound I exhibited potent and selective cytotoxicity against the HepG2 liver cancer cell line, with a significantly higher IC50 value for normal liver cells, indicating a favorable therapeutic window.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. The following sections outline the typical experimental protocols used in the cytotoxicity studies of phenoxyacetamide derivatives.
Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide Derivatives
The synthesis of the core scaffold and its derivatives generally follows a two-step process:
-
Synthesis of 2-chloro-N-substituted-acetamide: An appropriately substituted aniline is reacted with chloroacetyl chloride in the presence of a base, such as potassium carbonate, in a dry solvent like dichloromethane at 0°C, followed by stirring at room temperature.
-
Synthesis of 2-(4-formylphenoxy)-N-substituted-acetamide: The 2-chloro-N-substituted-acetamide intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent such as dry acetone under reflux.
The final products are typically purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assays
The cytotoxic effects of the synthesized compounds are commonly evaluated using cell viability assays such as the MTT or MTS assay.
General Procedure for MTS Assay: [1][2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a further 48-72 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling agent (phenazine methosulfate), is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Potential Signaling Pathways and Experimental Workflows
While the precise mechanisms of action for many this compound derivatives are still under investigation, studies on more complex molecules derived from this scaffold suggest the induction of apoptosis as a key mechanism. The workflow for investigating these cytotoxic effects and the potential apoptotic pathway are illustrated below.
Caption: General workflow for the synthesis, screening, and mechanistic evaluation of novel cytotoxic compounds.
Caption: Hypothesized apoptotic signaling pathways induced by cytotoxic agents.
Conclusion
The available data on phenoxyacetamide and its related analogues suggest that this class of compounds holds significant potential for the development of novel anticancer agents. The cytotoxicity appears to be influenced by the nature and position of substituents on the N-phenyl ring, as evidenced by the enhanced activity of nitro-containing derivatives against prostate cancer cells. Furthermore, the high potency and selectivity of certain phenoxyacetamide derivatives against liver cancer cells highlight the promise of this scaffold.
Future research should focus on the synthesis and direct comparative cytotoxic evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be critical in optimizing the therapeutic potential of these compounds and advancing them through the drug development pipeline.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unveiling the Action of 2-(4-Formylphenoxy)acetamide Derivatives: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of 2-(4-Formylphenoxy)acetamide-derived drugs confirms their mechanisms of action in two key therapeutic areas: neurodegenerative disease and bone disorders. This guide provides a comparative overview of their performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Acetylcholinesterase Inhibition: A Hope for Neurodegenerative Diseases
A novel class of this compound derivatives has been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the progression of Alzheimer's disease. These compounds function by preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain.
Comparative Performance
Experimental data reveals that certain derivatives, specifically methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetates, exhibit significantly greater potency than the commonly prescribed AChE inhibitor, galanthamine.
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 4b (methyl 2-(2-(4-formylphenoxy)acetamido)-2-phenylacetate) | Acetylcholinesterase | 0.08 |
| Derivative 4i (methyl 2-(2-(4-formylphenoxy)acetamido)-2-(4-chlorophenyl)acetate) | Acetylcholinesterase | 0.06 |
| Galanthamine (Alternative) | Acetylcholinesterase | 0.45 |
Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Signaling pathway of acetylcholinesterase and its inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity of the this compound derivatives was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives and galanthamine)
Procedure:
-
A solution of acetylcholinesterase in phosphate buffer was prepared.
-
The test compound (at various concentrations) was pre-incubated with the enzyme solution for 15 minutes at 37°C.
-
DTNB was added to the mixture.
-
The reaction was initiated by the addition of the substrate, ATCI.
-
The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a spectrophotometer.
-
The percentage of inhibition was calculated by comparing the rates of reaction of the test compounds with that of a blank (enzyme and substrate without inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) was determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Inhibition of Bone Resorption: A Novel Approach to Bone Health
Certain this compound derivatives have demonstrated a significant inhibitory effect on osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. This positions them as potential therapeutic agents for bone diseases such as osteoporosis.
Comparative Performance
A key derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide, has shown potent inhibition of osteoclast formation. While a direct IC50 comparison with the widely used RANKL inhibitor, denosumab, is not available from the reviewed literature, the acetamide derivative effectively reduces osteoclast formation at low micromolar concentrations.
| Compound | Target Process | Effective Concentration |
| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide | Osteoclastogenesis | Significant inhibition at 2 µM |
| Denosumab (Alternative) | RANKL Signaling | Clinically effective at standard doses |
Mechanism of Action: Inhibition of Osteoclastogenesis
Caption: Signaling pathway of osteoclastogenesis and its inhibition.
Experimental Protocol: Osteoclastogenesis Assay
The inhibitory effect of the acetamide derivative on osteoclast formation was assessed using an in vitro osteoclastogenesis assay with bone marrow-derived macrophages (BMMs).
Materials:
-
Bone marrow cells from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
Alpha-Minimum Essential Medium (α-MEM) with 10% fetal bovine serum
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Test compound (N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide)
Procedure:
-
Bone marrow cells were harvested from the femurs and tibias of mice.
-
The cells were cultured in the presence of M-CSF for 3 days to generate BMMs.
-
BMMs were seeded in 96-well plates and cultured with M-CSF and RANKL to induce osteoclast differentiation.
-
The test compound was added to the culture medium at various concentrations.
-
The medium was replaced every 2 days with fresh medium containing M-CSF, RANKL, and the test compound.
-
After 4-5 days, the cells were fixed and stained for TRAP, a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) were counted as osteoclasts.
-
The number of osteoclasts in the presence of the test compound was compared to the number in the control (no compound) to determine the inhibitory effect.
Safety Operating Guide
Proper Disposal of 2-(4-Formylphenoxy)acetamide: A Safety and Operational Guide
For Immediate Implementation by Laboratory Professionals
The responsible disposal of 2-(4-Formylphenoxy)acetamide is critical for ensuring personnel safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in compliance with safety regulations. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the substance's hazards, handling precautions, and specific disposal recommendations.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4][5][6]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][3][5]
-
Avoid Contact: Prevent contact with skin and eyes.[1][2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Dust Formation: If handling the solid form of the compound, avoid generating dust.[3][7]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1][7] All chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[8]
-
Waste Identification and Segregation:
-
Characterize the waste. This compound waste may be classified as hazardous.
-
Segregate the waste into solid and liquid forms in separate, clearly labeled containers.
-
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Final Disposal:
-
Do not dispose of this compound down the sink or in the regular trash. [1][2][10] Improper disposal can lead to environmental contamination and regulatory violations.
-
Arrange for waste pickup through your institution's EHS department or a licensed professional waste disposal service.[3][8] The waste must be transported to an approved waste disposal plant.[2][4][7]
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for sewer disposal, but consult with your EHS office for specific guidance.[9][10]
-
III. Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3][7]
-
Containment: Prevent the spill from spreading and entering drains.[2][3][7]
-
Cleanup:
-
Reporting: Report the spill to your institution's EHS office.
IV. Hazard Summary and Disposal Data
| Hazard Classification | Precautionary Statements | Disposal Method |
| Acute Oral Toxicity | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[11] | Dispose of contents/container to an approved waste disposal plant.[2][4][7] |
| Skin Irritation | P302+P352: IF ON SKIN: wash with plenty of soap and water.[2][11] | Dispose of contents/container to an approved waste disposal plant.[2][4][7] |
| Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | Dispose of contents/container to an approved waste disposal plant.[2][4][7] |
| Suspected Carcinogen | P201: Obtain special instructions before use. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308+P313: IF exposed or concerned: Get medical advice/ attention.[7] | Dispose of contents/container to an approved waste disposal plant.[2][4][7] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. ecplabchem.co.nz [ecplabchem.co.nz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. enamine.enamine.net [enamine.enamine.net]
Personal protective equipment for handling 2-(4-Formylphenoxy)acetamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Formylphenoxy)acetamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
Hazard Summary: According to the Global Harmonized System (GHS), this compound is classified as follows:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][4]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][4]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][4]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][4]
-
Harmful in contact with skin (Acute toxicity, dermal - Category 4)[1][5]
-
Harmful if inhaled (Acute toxicity, inhalation - Category 4)[1][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin contact, eye contact, and inhalation.
| Protection Type | Required Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | NIOSH (US) or EN 166 (EU) approved.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Long-sleeved protective clothing. | Inspect gloves before use.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[7] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][8] | Government-approved respirator.[5] |
| Body Protection | Protective clothing. Protective boots may be required depending on the situation. | - |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Use a certified chemical fume hood for all manipulations of the solid compound to avoid dust formation and inhalation.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][8]
2. Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure all necessary equipment for handling and in case of a spill is available.
3. Handling:
-
Avoid the formation and inhalation of dust and aerosols.[4][7][9]
-
Weigh and transfer the compound in a fume hood.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4][5][6]
4. Storage:
Disposal Plan
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container for disposal.[4]
-
Avoid creating dust when collecting waste.[4]
2. Spill Management:
-
In case of a spill, evacuate the area.[4]
-
Wear appropriate PPE as outlined above.
-
For dry spills, carefully sweep or vacuum up the material and place it into a suitable disposal container.[4][7]
-
Avoid actions that generate dust.
-
Clean the affected area thoroughly.
3. Disposal:
-
Dispose of the waste material and any contaminated packaging in accordance with all applicable local, regional, national, and international regulations.[5][12]
-
The disposal should be carried out by a licensed professional waste disposal service.
Experimental Workflow and Safety Diagram
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 135857-20-4 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.at [fishersci.at]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
